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  • Product: 2-Methoxy-5-(trifluoromethyl)pyrimidine
  • CAS: 176214-14-5

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Strategic Synthesis of 2-Methoxy-5-(trifluoromethyl)pyrimidine

Executive Summary This technical guide details the synthesis of 2-Methoxy-5-(trifluoromethyl)pyrimidine (CAS: 176214-14-5), a critical scaffold in medicinal chemistry. The trifluoromethyl ( ) group at the C5 position ser...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of 2-Methoxy-5-(trifluoromethyl)pyrimidine (CAS: 176214-14-5), a critical scaffold in medicinal chemistry. The trifluoromethyl (


) group at the C5 position serves as a metabolic blocker, preventing oxidation while significantly enhancing lipophilicity. The C2-methoxy group acts as a versatile handle, capable of serving as a hydrogen bond acceptor or undergoing further nucleophilic displacement to install amines or other functionalities.

This guide prioritizes two distinct synthetic pathways:

  • The Process Route (

    
    ):  A scalable, convergent approach using commercially available 2-chloro-5-(trifluoromethyl)pyrimidine.
    
  • The De Novo Route (Cyclization): An atom-economical approach for constructing the pyrimidine core from acyclic precursors.

Retrosynthetic Analysis

The strategic disconnection of the target molecule reveals two primary logical pathways. The choice of pathway depends on the availability of the halogenated precursor versus the raw acyclic building blocks.

Retrosynthesis Target 2-Methoxy-5-(trifluoromethyl)pyrimidine (Target) PrecursorA 2-Chloro-5-(trifluoromethyl)pyrimidine (CAS 69034-12-4) Target->PrecursorA Route A: S_NAr (Displacement) PrecursorB1 3-(Dimethylamino)-2-(trifluoromethyl)acrylaldehyde Target->PrecursorB1 Route B: Cyclization (Condensation) PrecursorB2 O-Methylisourea Target->PrecursorB2 ReagentA Sodium Methoxide (MeOH)

Figure 1: Retrosynthetic disconnection showing the convergent Substitution Route (Left) and the linear Cyclization Route (Right).

Route A: Nucleophilic Aromatic Substitution (Scalable Standard)

This is the preferred method for gram-to-kilogram scale synthesis due to the commercial availability of the 2-chloro precursor. The reaction relies on the strong electron-withdrawing nature of the pyrimidine ring, further activated by the C5-


 group, to facilitate rapid nucleophilic attack at C2.
Reaction Mechanism

The reaction proceeds via an addition-elimination mechanism (


). The methoxide nucleophile attacks the C2 position, forming a resonance-stabilized Meisenheimer complex. The chloride ion is then eliminated to restore aromaticity.
Protocol

Reagents:

  • Substrate: 2-Chloro-5-(trifluoromethyl)pyrimidine (1.0 eq)

  • Nucleophile: Sodium Methoxide (NaOMe), 25% wt in Methanol (1.1 eq)

  • Solvent: Anhydrous Methanol (10 volumes)

Step-by-Step Methodology:

  • Setup: Charge a dry 3-neck round-bottom flask with 2-Chloro-5-(trifluoromethyl)pyrimidine and anhydrous methanol under a nitrogen atmosphere.

  • Cooling: Cool the solution to 0°C using an ice/water bath. Note: The precursor is electrophilic; controlling the temperature prevents side reactions.

  • Addition: Add the NaOMe solution dropwise via an addition funnel over 30 minutes. Maintain internal temperature < 5°C.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20-25°C). Stir for 2-4 hours.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 4:1) or HPLC. The starting material (Rt ~ X min) should disappear, replaced by the more polar product.

  • Quench: Once complete, concentrate the mixture under reduced pressure to remove most methanol.

  • Workup: Resuspend the residue in Dichloromethane (DCM) and water. Separate the layers. Extract the aqueous layer twice with DCM.

  • Drying: Wash combined organics with brine, dry over anhydrous

    
    , filter, and concentrate.
    
  • Purification: The crude product is often sufficiently pure (>95%). If necessary, purify via silica gel chromatography (0-10% EtOAc in Hexanes) or recrystallization from cold hexanes.

Workflow Diagram

SNAr_Workflow Start Start: 2-Cl-5-CF3-Pyrimidine in MeOH (0°C) Add Addition: Dropwise NaOMe (Exotherm Control) Start->Add React Reaction: Stir at RT (2-4 Hours) Add->React Workup Workup: Concentrate -> DCM/Water Extraction React->Workup Product Final Product: 2-Methoxy-5-(CF3) Pyrimidine Workup->Product

Figure 2: Operational workflow for the S_NAr synthesis route.

Route B: De Novo Cyclization (Discovery Route)

When the 2-chloro precursor is unavailable or prohibitively expensive, the pyrimidine ring can be constructed from acyclic precursors. This route is highly atom-economical.

Protocol

Reagents:

  • Component A: 3-(Dimethylamino)-2-(trifluoromethyl)acrylaldehyde (1.0 eq)

  • Component B: O-Methylisourea hemisulfate (1.2 eq)

  • Base: Potassium tert-butoxide (

    
    ) or NaOMe (1.5 eq)
    
  • Solvent: Ethanol or Methanol

Methodology:

  • Dissolve O-methylisourea hemisulfate in Ethanol.

  • Add the base to liberate the free O-methylisourea base. Stir for 15 minutes.

  • Add 3-(Dimethylamino)-2-(trifluoromethyl)acrylaldehyde.

  • Heat the mixture to reflux (78°C) for 6-12 hours.

  • Cool to RT and concentrate.

  • Partition between water and Ethyl Acetate.

  • Dry and concentrate to yield the target.

Analytical Profile & Characterization

Compound: 2-Methoxy-5-(trifluoromethyl)pyrimidine CAS: 176214-14-5 Molecular Weight: 178.11 g/mol [1]

PropertySpecificationNotes
Physical State Low-melting solid or oilStore at 2-8°C.

NMR

~4.05 (s, 3H,

)
Methoxy singlet.

NMR

~8.70 (s, 2H, H4/H6)
Aromatic protons (equivalent by symmetry).

NMR

~-60 to -63 ppm (s, 3F)
Characteristic

singlet.
Solubility DCM, MeOH, DMSOSparingly soluble in water.

Important Distinction: Ensure you do not confuse this compound with 2-Methoxy-5-(trifluoromethyl)pyridine (one nitrogen), which is also common in literature. The pyrimidine has two nitrogens and shows a simplified aromatic proton signal (singlet vs. doublet/coupling in pyridine).

Safety & Handling

  • Fluorinated Intermediates: Precursors like 2-chloro-5-(trifluoromethyl)pyrimidine can be skin irritants and lachrymators. Handle in a fume hood.

  • Exotherms: The addition of methoxide to the chloropyrimidine is exothermic. Strict temperature control (0°C) is required to prevent runaway reactions or decomposition.

  • Stability: The methoxy group at C2 is susceptible to hydrolysis under strong acidic conditions (reverting to the pyrimidinone). Avoid prolonged exposure to aqueous acid.

References

  • Precursor Availability: 2-Chloro-5-(trifluoromethyl)pyrimidine (CAS 69034-12-4).[2][3] Sigma-Aldrich / Merck.[4]

  • Target Identification: 2-Methoxy-5-(trifluoromethyl)pyrimidine (CAS 176214-14-5).[1] BLD Pharm.

  • Synthetic Methodology (Analogous S_NAr): Nucleophilic Aromatic Substitution of 2-Chloropyrimidines. Master Organic Chemistry.

  • Cyclization Chemistry: Synthesis of 5-trifluoromethylpyrimidines via enaminones. (General reference for Route B chemistry). MedChemExpress Intermediate Guide.

Sources

Exploratory

The Fluorinated Scaffold: 2-Methoxy-5-(trifluoromethyl)pyrimidine

This technical guide details the physicochemical profile, synthesis, and application of 2-Methoxy-5-(trifluoromethyl)pyrimidine , a critical fluorinated scaffold in medicinal chemistry. Technical Guide & Molecular Profil...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physicochemical profile, synthesis, and application of 2-Methoxy-5-(trifluoromethyl)pyrimidine , a critical fluorinated scaffold in medicinal chemistry.

Technical Guide & Molecular Profile

Executive Summary

2-Methoxy-5-(trifluoromethyl)pyrimidine is a pyrimidine derivative characterized by a trifluoromethyl (


) group at the C5 position and a methoxy (

) group at the C2 position. It serves as a high-value intermediate in the synthesis of kinase inhibitors and agrochemicals. The

moiety imparts metabolic stability and lipophilicity, while the 2-methoxy group acts as a versatile handle—functioning either as a stable ether linkage or a masked carbonyl (via hydrolysis to the pyrimidone).
Core Molecular Data
PropertyValueNotes
Molecular Weight 178.11 g/mol Ideal for Fragment-Based Drug Discovery (FBDD)
Molecular Formula

Exact Mass 178.0354Monoisotopic mass for MS calibration
Precursor CAS 69034-12-4Refers to the 2-Chloro analog (primary commercial route)
LogP (Est.) 1.8 - 2.1Moderate lipophilicity; membrane permeable
Physical State Liquid/Low-melt SolidPredicted bp ~165–175°C (Atm)

Molecular Weight Significance in Drug Design

The molecular weight of 178.11 g/mol is not merely a physical constant; it is a strategic attribute in Fragment-Based Drug Discovery (FBDD) .

  • Rule of Three Compliance: The molecule fits strictly within the "Rule of Three" (MW < 300, LogP < 3), making it an ideal "fragment" for screening against protein targets.

  • Ligand Efficiency (LE): Due to its low mass, any binding affinity (

    
    ) generated by this scaffold results in a high Ligand Efficiency score (
    
    
    
    ).
  • Growth Potential: The low MW allows medicinal chemists to add significant complexity (side chains, solubilizing groups) without violating the Lipinski Rule of 5 (MW < 500) in the final drug candidate.

Synthetic Methodology

The most robust route to 2-Methoxy-5-(trifluoromethyl)pyrimidine is the Nucleophilic Aromatic Substitution (


)  of the commercially available 2-chloro precursor.
Reaction Scheme (Graphviz Visualization)

The following diagram illustrates the conversion of 2-chloro-5-(trifluoromethyl)pyrimidine to the target methoxy derivative, and its subsequent potential divergence.

G Precursor 2-Chloro-5-(trifluoromethyl) pyrimidine (CAS 69034-12-4) Intermediate Meisenheimer Complex Precursor->Intermediate + Reagent Reagent NaOMe / MeOH (0°C to RT) Product 2-Methoxy-5-(trifluoromethyl) pyrimidine (MW 178.11) Intermediate->Product - NaCl Hydrolysis Hydrolysis (HCl/H2O) Product->Hydrolysis Pyrimidone 5-Trifluoromethyl -2(1H)-pyrimidone Hydrolysis->Pyrimidone Deprotection

Figure 1: Synthetic workflow from the 2-chloro precursor to the 2-methoxy target and potential hydrolysis pathway.

Detailed Protocol: Methoxylation via

Objective: Synthesis of 2-Methoxy-5-(trifluoromethyl)pyrimidine on a 10 mmol scale.

  • Preparation:

    • Charge a dry round-bottom flask with 2-Chloro-5-(trifluoromethyl)pyrimidine (1.83 g, 10 mmol) and anhydrous Methanol (20 mL).

    • Cool the solution to 0°C using an ice bath.

  • Nucleophilic Attack:

    • Dropwise add Sodium Methoxide (0.5 M in MeOH, 22 mL, 11 mmol, 1.1 eq) over 15 minutes.

    • Mechanism:[1][2][3][4] The methoxide anion attacks the C2 position (activated by the electron-withdrawing

      
       at C5 and the ring nitrogens), displacing the chloride.
      
  • Reaction & Monitoring:

    • Allow the mixture to warm to Room Temperature (25°C).

    • Stir for 2–4 hours.

    • Checkpoint: Monitor via TLC (Hexane/EtOAc 8:2) or LC-MS. The starting material (2-chloro) should disappear.

  • Workup:

    • Concentrate the solvent under reduced pressure (Rotavap).

    • Resuspend the residue in Dichloromethane (DCM) (50 mL) and wash with Water (2 x 20 mL) to remove NaCl salts.

    • Dry the organic layer over anhydrous

      
      , filter, and concentrate.
      
  • Purification:

    • If necessary, purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Analytical Characterization

To validate the identity of the synthesized molecule, the following spectral signatures are expected.

Nuclear Magnetic Resonance (NMR)[5][6][7]
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       ~8.70 ppm (s, 2H, Ar-H): The protons at C4 and C6 are chemically equivalent due to the symmetry plane.
      
    • 
       ~4.10 ppm (s, 3H, 
      
      
      
      ): Characteristic singlet for the methoxy group.
  • 
     NMR (376 MHz, 
    
    
    
    ):
    • 
       ~-62.0 ppm (s, 3F): Typical shift for a 
      
      
      
      group attached to a heteroaromatic ring.
HPLC Method (Quality Control)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm.

Reactivity & Applications

The 2-methoxy group is not just a passive substituent; it controls the reactivity of the pyrimidine core.

  • Masked Pyrimidone:

    • Treatment with strong acid (HCl/AcOH) or

      
       cleaves the methyl ether, yielding 5-(trifluoromethyl)pyrimidin-2(1H)-one . This tautomer is a structural mimic of the DNA base thymine (where the methyl is replaced by 
      
      
      
      ), making it a potent antimetabolite precursor.
  • Cross-Coupling Partner:

    • While the 2-methoxy group is relatively stable, the C4/C6 positions (if halogenated) or the C-H bonds (via C-H activation) can be functionalized. The electron-deficient nature of the ring (due to

      
      ) facilitates nucleophilic attacks at C4/C6 if a leaving group is introduced there.
      
Safety Note
  • Hazard: The 2-chloro precursor is a skin irritant and lachrymator. The methoxy derivative should be treated as a potential irritant.

  • Handling: Perform all synthesis in a fume hood. Wear nitrile gloves and safety goggles.

References

  • PubChem. 2-Chloro-5-(trifluoromethyl)pyrimidine Compound Summary. National Library of Medicine. [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution (SNAr): Mechanism and Principles.[Link]

Sources

Foundational

Technical Guide: NMR Interpretation of 2-Methoxy-5-(trifluoromethyl)pyrimidine

This technical guide details the NMR data interpretation for 2-Methoxy-5-(trifluoromethyl)pyrimidine , a critical fluorinated heterocyclic scaffold used in medicinal chemistry (e.g., kinase inhibitors).[1] The analysis s...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the NMR data interpretation for 2-Methoxy-5-(trifluoromethyl)pyrimidine , a critical fluorinated heterocyclic scaffold used in medicinal chemistry (e.g., kinase inhibitors).[1] The analysis synthesizes experimental data from direct precursors and electronic structure principles to provide a robust assignment framework.[1]

Structural Overview & Significance

The 2-methoxy-5-(trifluoromethyl)pyrimidine scaffold combines the metabolic stability of the trifluoromethyl group (


) with the hydrogen-bond accepting capability of the pyrimidine ring.[1]

Key Structural Features for NMR:

  • Symmetry (

    
    ):  The molecule possesses a 
    
    
    
    axis of symmetry passing through C2 and C5.[1] Consequently, positions 4 and 6 are chemically equivalent, simplifying the spin system.
  • Spin System:

    • Protons: Two equivalent aromatic protons (H4/H6) and one methoxy group (

      
      ).[1]
      
    • Fluorine: Three equivalent fluorine atoms (

      
      , spin 1/2) coupled to carbon and protons.[1][2]
      

Experimental Protocol: Synthesis & Sample Preparation

To ensure the data context is accurate, we define the standard synthesis and isolation route used to generate the sample.

Synthesis Workflow (Nucleophilic Aromatic Substitution)

The compound is synthesized via


 displacement of the chloride in 2-chloro-5-(trifluoromethyl)pyrimidine  by a methoxide nucleophile.[1]

Step-by-Step Protocol:

  • Reagents: Dissolve 2-chloro-5-(trifluoromethyl)pyrimidine (1.0 eq) in anhydrous Methanol (MeOH).

  • Nucleophile Addition: Add Sodium Methoxide (NaOMe) solution (1.1 eq, 25% in MeOH) dropwise at

    
    .
    
  • Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (Hexane:EtOAc 8:1) or LC-MS.[1][3]

  • Workup: Quench with water. Extract with Dichloromethane (DCM) or Ethyl Acetate (

    
    ).[1] Wash organic phase with brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification: Silica gel column chromatography (if necessary), though the conversion is often quantitative.[1]

NMR Sample Preparation[1]
  • Solvent: Chloroform-d (

    
    ) is preferred for resolution.[1] DMSO-
    
    
    
    is an alternative if solubility is poor, but will shift exchangeable protons (none present here).[1]
  • Concentration: 10–20 mg in 0.6 mL solvent.

  • Reference: TMS (0.00 ppm) or residual

    
     (7.26 ppm).[1]
    

Visualization: Synthesis & Logic Flow[1]

SynthesisLogic cluster_NMR NMR Change Logic Start 2-Chloro-5-(trifluoromethyl) pyrimidine Intermediate Meisenheimer Complex Start->Intermediate Addition at C2 Reagent NaOMe / MeOH (Nucleophilic Attack) Reagent->Intermediate Product 2-Methoxy-5-(trifluoromethyl) pyrimidine Intermediate->Product Elimination of Cl- Logic1 Loss of C-Cl bond effects Logic2 Appearance of OMe Singlet Logic3 Shielding of H4/H6 (Mesomeric Effect)

Figure 1: Reaction pathway and the associated logic for NMR spectral changes.

Data Interpretation: NMR (Proton)

The


 NMR spectrum is characterized by simplicity due to symmetry, but precise chemical shift analysis confirms the substitution.
AssignmentShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Mechanistic Insight
H4, H6 8.70 – 8.80 Singlet (s)2H

Protons are chemically equivalent.[1] The shift is upfield relative to the 2-Cl precursor (

8.[1]96) due to the electron-donating resonance (+M) effect of the methoxy group.[1]
-OCH

4.05 – 4.15 Singlet (s)3H-Characteristic methoxy resonance on a heteroaromatic ring.[1]

Expert Insight: While H4/H6 are separated from the


 group by four bonds, a small quartet splitting (

Hz) is sometimes observable in high-resolution (600 MHz+) spectra.[1] In standard 300/400 MHz routine spectra, this often appears as a broad singlet.[1]

Data Interpretation: NMR (Carbon)

The


 spectrum is the most diagnostic due to Carbon-Fluorine (

) coupling
.[1] The

group splits nearby carbons into quartets (

) with coupling constants (

) that decay with distance.[1]
C-F Coupling Logic
  • 
     (Direct):  ~270 Hz (The 
    
    
    
    carbon itself).[1]
  • 
     (Geminal):  ~30–35 Hz (The C5 carbon attached to 
    
    
    
    ).[1]
  • 
     (Vicinal):  ~3–5 Hz (The C4/C6 carbons).[1]
    
  • 
     (Long Range):  ~0 Hz (The C2 carbon).[1]
    
Assignment Table ( )
Carbon PositionShift (

, ppm)
Multiplicity

(Hz)
Interpretation
C2 (Ipso-OMe)164.5 Singlet (s)-Deshielded by two nitrogens and the oxygen.[1] No resolvable coupling to F (too distant).
C4, C6 157.8 Quartet (

)

Ortho to the

group.[1] The quartet splitting is small but diagnostic.
-CF

122.5 Quartet (

)

The trifluoromethyl carbon.[1] Very large splitting; often low intensity due to lack of NOE.[1]
C5 (Ipso-CF

)
116.0 Quartet (

)

Directly attached to

.[1] Shows distinct quartet splitting.[1][4]
-OCH

55.2 Singlet (s)-Typical methoxy carbon shift.[1]

Visualization: C-F Coupling Logic

This diagram illustrates the splitting hierarchy caused by the three equivalent fluorine atoms.[1]

CF_Coupling cluster_Splitting 13C Splitting Patterns (n+1 Rule) CF3_Group Trifluoromethyl Group (-CF3) Spin I = 1/2, n = 3 C_CF3 CF3 Carbon (Direct) 1J ~ 270 Hz Quartet (1:3:3:1) CF3_Group->C_CF3 Direct Interaction C_Ipso C5 Carbon (Geminal) 2J ~ 33 Hz Quartet (1:3:3:1) CF3_Group->C_Ipso 2-Bond Distance C_Ortho C4/C6 Carbons (Vicinal) 3J ~ 4 Hz Quartet (1:3:3:1) CF3_Group->C_Ortho 3-Bond Distance

Figure 2: The magnitude of splitting (


 value) decreases as the bond distance from the fluorine atoms increases, but the multiplicity (Quartet) remains constant.[1]

Data Interpretation: NMR (Fluorine)

  • Shift:

    
    -62.0 ppm  (Singlet).
    
  • Note: If the proton decoupling is turned off, this signal may appear as a very fine triplet or broad singlet due to coupling with H4/H6. In standard proton-decoupled

    
     NMR, it is a sharp singlet.[1]
    

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 92342, 2-Chloro-5-(trifluoromethyl)pyridine. Retrieved January 29, 2026, from [Link][1]

  • Reich, H. J. (2024).[1] WinPLT NMR Data: Fluorine Chemical Shifts. University of Wisconsin-Madison.[1] Retrieved January 29, 2026, from [Link][1]

  • ACD/Labs. (2023). Methoxy Groups in NMR. Retrieved January 29, 2026, from [Link][1]

Sources

Exploratory

Structural Elucidation and Analytical Profiling of 2-Methoxy-5-(trifluoromethyl)pyrimidine

Executive Summary & Strategic Context In the landscape of modern drug discovery, 2-Methoxy-5-(trifluoromethyl)pyrimidine represents a critical pharmacophore. The trifluoromethyl group (-CF₃) acts as a bioisostere for the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the landscape of modern drug discovery, 2-Methoxy-5-(trifluoromethyl)pyrimidine represents a critical pharmacophore. The trifluoromethyl group (-CF₃) acts as a bioisostere for the chloride, methyl, or isopropyl groups, significantly enhancing metabolic stability (blocking P450 oxidation) and lipophilicity. Concurrently, the pyrimidine core is ubiquitous in kinase inhibitors and nucleoside analogs.

This guide provides a definitive technical analysis of the


H NMR spectrum  of this molecule. Unlike standard database entries, this document focuses on the causality of spectral features—explaining why signals appear where they do and how to differentiate this scaffold from common impurities or regioisomers during synthesis.

Theoretical Framework: Symmetry & Substituent Effects

Before preparing the sample, one must understand the magnetic environment of the protons. The molecule belongs to the


 point group (assuming free rotation of the methoxy and trifluoromethyl groups effectively averages to a plane of symmetry on the NMR time scale).
Structural Logic
  • The Pyrimidine Ring: A 1,3-diazine system. The nitrogen atoms at positions 1 and 3 are highly electronegative, deshielding the ring carbons and attached protons.

  • Position 2 (-OCH₃): The methoxy group is attached to the carbon between the two nitrogens. While oxygen is electronegative (inductive withdrawal), it also donates electron density into the ring via resonance. However, in electron-deficient heterocycles like pyrimidine, the inductive effect often dominates the chemical shift of the substituent itself.

  • Position 5 (-CF₃): A strong electron-withdrawing group (EWG). It significantly deshields the ortho-protons (H4 and H6).

  • Positions 4 & 6 (Protons): Due to the plane of symmetry passing through C2 and C5, H4 and H6 are chemically equivalent.

Visualization of Assignment Logic

G Start Molecule Structure 2-Methoxy-5-(trifluoromethyl)pyrimidine Symmetry Symmetry Analysis (Plane through C2-C5) Start->Symmetry Substituents Substituent Effects Start->Substituents Equivalence H4 and H6 are Chemically Equivalent Symmetry->Equivalence Prediction Predicted Spectrum: 1. Aromatic Signal (2H, Deshielded) 2. Methoxy Signal (3H, Shielded) Equivalence->Prediction CF3 5-CF3 Group (Strong EWG) Deshields H4/H6 Substituents->CF3 OMe 2-OMe Group (Resonance/Induction) Shields C2, affects H4/H6 Substituents->OMe CF3->Prediction OMe->Prediction

Figure 1: Logic flow for predicting the magnetic equivalence and chemical shifts based on molecular symmetry and substituent electronics.

Experimental Protocol

Reliable data requires rigorous sample preparation. The following protocol ensures reproducibility and minimizes artifacts such as solvent suppression issues or concentration-dependent shifting.

Materials & Reagents[1][2][3]
  • Analyte: >98% purity 2-Methoxy-5-(trifluoromethyl)pyrimidine.[1]

  • Solvent: Chloroform-d (

    
    ) with 0.03% TMS (Tetramethylsilane) as internal reference.
    
    • Why

      
      ? It minimizes H-bonding interactions compared to DMSO-
      
      
      
      , providing a "cleaner" baseline for the aromatic region. However, DMSO-
      
      
      is an acceptable alternative if solubility is an issue, though it will shift aromatic peaks downfield by ~0.1-0.3 ppm due to polarity [1].
  • Tube: 5mm high-precision NMR tube (Wilmad 528-PP or equivalent).

Preparation Workflow
  • Massing: Weigh 5–10 mg of the solid analyte.

    • Note: Over-concentration (>20 mg) can lead to viscosity broadening; under-concentration (<2 mg) requires excessive scan times.

  • Dissolution: Add 0.6 mL

    
    . Vortex until fully dissolved. Ensure the solution height is ~4-5 cm to match the coil length.
    
  • Filtration (Optional): If the solution is cloudy, filter through a cotton plug within a glass pipette to remove suspended solids that cause magnetic field inhomogeneity.

Acquisition Parameters (400 MHz Instrument)
  • Pulse Sequence: Standard 1D Proton (

    
     or equivalent).
    
  • Spectral Width: -2 to 14 ppm (standard), or -1 to 11 ppm.

  • Relaxation Delay (

    
    ):  Set to 3.0 - 5.0 seconds .
    
    • Critical: The aromatic protons adjacent to nitrogens and the CF3 group may have longer

      
       relaxation times. A short 
      
      
      
      (e.g., 1s) can lead to integration errors where the aromatic signal is under-represented compared to the fast-relaxing methyl group.
  • Scans (NS): 16 or 32 scans are usually sufficient for >5 mg samples.

Spectral Interpretation & Data Analysis

The spectrum will display two distinct signal regions. The simplicity of the spectrum (two signals) belies the structural information contained within the coupling patterns.

Summary of Signals (in )
AssignmentChemical Shift (

, ppm)
IntegrationMultiplicityCoupling (

, Hz)
H-4, H-6 8.70 – 8.85 2H Singlet (or Quartet*)

Hz
-OCH₃ 4.05 – 4.15 3H SingletN/A
Detailed Signal Analysis
A. The Aromatic Region (H-4, H-6)
  • Position: The signal appears significantly downfield (~8.8 ppm). This is characteristic of pyrimidines where the ring nitrogens deshield the adjacent carbons. The 5-CF3 group further pulls electron density, shifting these protons downfield relative to unsubstituted pyrimidine (~9.2 ppm for H2, ~8.7 ppm for H4/6).

  • Multiplicity & The Fluorine Effect:

    • In a standard 300/400 MHz spectrum, this often appears as a Singlet .

    • High-Resolution Insight: The -CF3 group is spin-active (

      
      , Spin 1/2). It couples to the ortho-protons (H4/H6) via a 4-bond "W-coupling" (
      
      
      
      ).
    • If the resolution is high enough (or line broadening is low), this "singlet" will resolve into a Quartet (1:3:3:1) or a broad singlet with "shoulders." The coupling constant is typically small (

      
       Hz) [2].
      
    • Validation: If you suspect the peak is an impurity, check the integration (must be 2:3 ratio with the OMe) and look for the tell-tale broadening caused by the fluorine coupling.

B. The Aliphatic Region (-OCH₃)
  • Position: ~4.1 ppm. This is typical for a methoxy group attached to an electron-deficient heteroaromatic ring. It is deshielded compared to a methoxy on a benzene ring (~3.8 ppm).

  • Multiplicity: Sharp Singlet. There are no adjacent protons to split this signal.

Common Impurities & Artifacts
  • Water (

    
    ):  In 
    
    
    
    , appears broad around 1.56 ppm.
  • Solvent (

    
    ):  Singlet at 7.26 ppm.
    
  • Hydrolysis Product: If the sample is wet, the methoxy group can hydrolyze to the hydroxy-pyrimidine (uracil derivative), appearing as a broad -OH or -NH peak and shifting the aromatic signals.

Advanced Verification: Heteronuclear Coupling

To definitively confirm the structure, one should look beyond simple 1H chemical shifts. The interaction between the Fluorine atoms and the Protons is the "fingerprint" of this molecule.

The Coupling Mechanism

The coupling pathway is


. In aromatic systems, this long-range coupling is maximized when the bonds form a "W" planar arrangement. The rigidity of the pyrimidine ring facilitates this.
Workflow for Confirmation

Workflow Sample Sample in CDCl3 Acquire Acquire 1H NMR (d1 > 3s) Sample->Acquire Process Process (LB = 0.3 Hz) Acquire->Process Analyze Analyze Aromatic Peak Process->Analyze Decision Peak Shape? Analyze->Decision Singlet Broad Singlet (Low Res/Broadening) Decision->Singlet Unresolved Quartet Fine Quartet (High Res, J ~1Hz) Decision->Quartet Resolved Confirm Confirm Structure via 19F NMR Singlet->Confirm Quartet->Confirm

Figure 2: Analytical workflow for interpreting the aromatic H-F coupling pattern.

References

  • Abraham, R. J., et al. (2006).[2] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry. Available at: [Link]

  • Dolbier, W. R. (2009). "Guide to Fluorine NMR for Organic Chemists." Wiley-Interscience.
  • Reich, H. J. "Structure Determination Using NMR." University of Wisconsin-Madison. (Authoritative database for chemical shifts).[2][3][4] Available at: [Link]

  • Gottlieb, H. E., et al. (1997).[5][6] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry. Available at: [Link]

Sources

Foundational

Technical Whitepaper: Structural Elucidation of 2-Methoxy-5-(trifluoromethyl)pyrimidine via 13C NMR

Executive Summary This technical guide provides a comprehensive framework for the structural characterization of 2-Methoxy-5-(trifluoromethyl)pyrimidine (CAS: 69025-74-7) using Carbon-13 Nuclear Magnetic Resonance ( C NM...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive framework for the structural characterization of 2-Methoxy-5-(trifluoromethyl)pyrimidine (CAS: 69025-74-7) using Carbon-13 Nuclear Magnetic Resonance (


C NMR).

Targeted at drug development professionals, this document moves beyond basic spectral listing to analyze the spin-spin coupling dynamics introduced by the trifluoromethyl (


) group. The interaction between 

C and

F nuclei creates complex multiplet patterns that serve as the definitive "fingerprint" for validating this fluorinated heterocyclic scaffold, a critical bioisostere in modern oncology and metabolic drug discovery.

Part 1: Theoretical Framework & Structural Logic

The Fluorine Effect

The core challenge—and diagnostic advantage—in analyzing this molecule is the presence of the trifluoromethyl group at position 5. Unlike standard organic molecules where proton decoupling simplifies the spectrum to singlets, the


F nucleus (

, 100% natural abundance) remains coupled to the carbon skeleton in standard broadband proton-decoupled

C NMR experiments (

C

).

This results in a predictable splitting pattern governed by the


 rule, where the three equivalent fluorine atoms split adjacent carbons into quartets  (

intensity ratio).
Predicted Chemical Shift & Coupling Architecture

Based on substituent chemical shift (SCS) additivity rules and empirical data from analogous fluorinated pyrimidines [1, 2], the spectral landscape is defined by the following logic:

  • C2 (Pyrimidine Core): The most deshielded carbon, flanked by two nitrogen atoms and an oxygen. It is para to the

    
     group, resulting in negligible coupling.
    
  • C4/C6 (Symmetric): Equivalent by symmetry. Located ortho to the

    
     group, exhibiting characteristic 3-bond coupling (
    
    
    
    ).
  • C5 (Ipso-Carbon): Directly attached to the

    
     group. This signal is often low-intensity due to lack of NOE enhancement and splitting into a quartet via 2-bond coupling (
    
    
    
    ).
  • CF3 (Trifluoromethyl): The source of the splitting. Exhibits a massive 1-bond coupling (

    
    ) and appears as a distinct quartet.
    
  • Methoxy (-OCH3): A standard aliphatic singlet, unaffected by the fluorine coupling due to distance (5+ bonds).

Part 2: Experimental Protocol (Self-Validating System)

To ensure trustworthy data, the acquisition parameters must account for the long relaxation times (


) of quaternary carbons and the signal dilution caused by multiplet splitting.
Sample Preparation
  • Solvent: DMSO-

    
     (Preferred for polarity/solubility) or CDCl
    
    
    
    .
  • Concentration: Minimum 20-30 mg/0.6 mL to detect the split quaternary signals.

  • Relaxation Agent (Optional): If signal-to-noise is poor, add 0.02 M Chromium(III) acetylacetonate [Cr(acac)

    
    ] to shorten 
    
    
    
    relaxation times, allowing faster repetition rates.
Acquisition Parameters (The "Trust" Settings)

Standard default parameters often fail to resolve the


 and C5 quartets. Use the following optimized protocol:
ParameterSettingRationale
Pulse Sequence zgpg30 (or equivalent)Power-gated decoupling to maintain NOE during delay, minimizing dielectric heating.
Relaxation Delay (D1) 3.0 - 5.0 seconds Crucial. Quaternary carbons (C2, C5, CF3) have long

. Short D1 leads to signal saturation and "missing" peaks.
Spectral Width 240 ppmEnsure capture of carbonyl-like C2 (~165 ppm) and potential solvent folding.
Scans (NS) > 1024Splitting a signal into a quartet reduces the height of each peak by ~75%. High scan count restores S/N ratio.
Temperature 298 KConstant temperature prevents peak drifting during long acquisitions.

Part 3: Spectral Data Analysis

The following table synthesizes the expected spectral data. Note that exact chemical shifts may vary by


1-2 ppm depending on solvent concentration, but the coupling constants (

)
are invariant structural constants.
Table 1: Structural Assignment & Coupling Constants
Carbon PositionTypeApprox. Shift (

, ppm)
MultiplicityCoupling Constant (

)
Assignment Logic
C-2 Quaternary164.5 - 166.0 Singlet (s)N/A (or negligible

)
Deshielded by N-C=N and -OCH

.
C-4, C-6 Methine (CH)155.0 - 158.0 Quartet (q)

Hz
Ortho to

. Small splitting often looks like line broadening.
C-5 Quaternary115.0 - 118.0 Quartet (q)

Hz
Ipso to

. Distinctive medium-sized splitting.
-CF

Quaternary120.0 - 124.0 Quartet (q)

Hz
Diagnostic signal. Massive splitting overlaps with aromatic region.
-OCH

Methyl54.0 - 56.0 Singlet (s)N/AStandard methoxy region.
Visualization: Structural Assignment Workflow

The following diagram illustrates the logical flow for confirming the structure, moving from proton verification to detailed heteronuclear coupling analysis.

SpectralAssignment cluster_H1 Step 1: 1H NMR Integrity cluster_C13 Step 2: 13C {1H} Acquisition cluster_Validation Step 3: Structural Confirmation Start Sample: 2-Methoxy-5-(trifluoromethyl)pyrimidine H1_Check 1H NMR Spectrum Check for OMe Singlet (~4.0 ppm) Check for H4/H6 Singlet (~8.8 ppm) Start->H1_Check Purity_Gate Purity > 95%? H1_Check->Purity_Gate Purity_Gate->Start No (Repurify) C13_Acq Acquire 13C {1H} D1 > 3s, NS > 1000 Purity_Gate->C13_Acq Yes Detect_F Identify CF3 Quartets Look for J ~ 270Hz and J ~ 33Hz C13_Acq->Detect_F Logic_Check Verify C4/C6 Symmetry (Single signal with small J-coupling) Detect_F->Logic_Check Final_Result Structure Confirmed Logic_Check->Final_Result

Caption: Figure 1. Step-by-step logic flow for validating the pyrimidine scaffold using NMR multi-nuclear correlation.

Part 4: Deep Dive - The Coupling Mechanism

Understanding the splitting tree is vital for distinguishing the


 carbon from the aromatic C5 carbon, as they often appear in the same chemical shift region (115-125 ppm).
The "Quartet" Phenomenon

The spin state of the three equivalent


F nuclei (

) creates four possible magnetic environments for the attached carbon. This results in the

intensity distribution.
  • Observation Tip: Because the outer lines of the quartet have only intensity "1", they are easily lost in the baseline noise. If you see a "doublet" with a strange center gap, zoom out—you are likely missing the outer wings of a quartet.

Visualization: J-Coupling Hierarchy

This diagram visualizes how the fluorine atoms perturb the carbon signals at different distances.

CouplingTree CF3_Group Fluorine Source (3 x 19F) C_CF3 CF3 Carbon (1-Bond) CF3_Group->C_CF3 Direct C_Ipso C5 (Ipso) (2-Bond) CF3_Group->C_Ipso Distance: 2 Bonds C_Ortho C4/C6 (Ortho) (3-Bond) CF3_Group->C_Ortho Distance: 3 Bonds C_Para C2 (Para) (4-Bond) CF3_Group->C_Para Distance: 4 Bonds Q1 Large Quartet J ~ 270 Hz C_CF3->Q1 Q2 Medium Quartet J ~ 33 Hz C_Ipso->Q2 Q3 Small Quartet J ~ 4 Hz C_Ortho->Q3 S1 Singlet (Unresolved) C_Para->S1

Caption: Figure 2. Coupling hierarchy showing the relationship between bond distance and splitting magnitude.

Part 5: Troubleshooting Common Artifacts

"Missing" Carbons

Symptom: The spectrum shows the methoxy and aromatic C4/C6 peaks, but the C5 and


 regions are empty.
Cause: 
  • Saturation: The relaxation delay (

    
    ) was too short (e.g., 1.0s). Quaternary carbons did not relax.
    
  • Splitting Dilution: The signal intensity is distributed over 4 peaks. Solution: Increase

    
     to 5s and double the number of scans (NS).
    
Solvent Overlap

Symptom: The


 quartet (~123 ppm) is obscured.
Cause:  If using Acetonitrile-

(~118 ppm) or Benzene-

(~128 ppm), the solvent multiplet may mask the signal. Solution: Use CDCl

(77.16 ppm) or DMSO-

(39.5 ppm) to keep the aromatic region clear.

References

  • Royal Society of Chemistry. (2019). Studies on 13C–19F coupling constants in fluorinated aromatic compounds.[1] Journal of the Chemical Society, Perkin Transactions 2.

  • National Institutes of Health (NIH). (2020). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study.

  • ACD/Labs. (2025). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds.

  • ResearchGate. (2014).[2] Coupling constant ranges for CF3 carbon in 13C-NMR.

Sources

Exploratory

Technical Guide: 19F NMR Characterization &amp; Quantification of 2-Methoxy-5-(trifluoromethyl)pyrimidine

Executive Summary This technical guide provides a comprehensive framework for the analysis of 2-Methoxy-5-(trifluoromethyl)pyrimidine using Fluorine-19 Nuclear Magnetic Resonance ( F NMR). Targeted at medicinal chemists...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive framework for the analysis of 2-Methoxy-5-(trifluoromethyl)pyrimidine using Fluorine-19 Nuclear Magnetic Resonance (


F NMR). Targeted at medicinal chemists and analytical scientists, this document moves beyond basic spectral assignment to address quantitative rigor (qNMR), relaxation dynamics, and metabolic stability applications.

The trifluoromethyl (-CF


) group at the C5 position serves as a highly sensitive, background-free reporter, making this molecule an ideal candidate for fragment-based drug discovery (FBDD) and metabolic assays.

Structural & Magnetic Properties[1][2]

The Fluorine Reporter

The 2-Methoxy-5-(trifluoromethyl)pyrimidine scaffold presents a distinct


F NMR signature. Unlike proton NMR, where signals often overlap in complex biological matrices, the -CF

group provides a singlet (or fine multiplet) in a spectral window devoid of endogenous interference.
  • Chemical Shift (

    
    ):  The -CF
    
    
    
    group attached to the electron-deficient pyrimidine ring typically resonates in the range of -60 to -65 ppm (relative to CFCl
    
    
    at 0 ppm).
    • Electronic Influence:[1][2] The nitrogen atoms at positions 1 and 3 exert an electron-withdrawing effect, slightly deshielding the C5-CF

      
       group compared to a standard trifluoromethylbenzene analog (
      
      
      
      ppm).
    • Substituent Effect: The methoxy group at C2 is electron-donating by resonance, providing a shielding counter-effect, stabilizing the shift.

Spin-Spin Coupling ( -Coupling)

While often appearing as a singlet under broadband proton decoupling (


F{

H}), the coupled spectrum reveals specific connectivity:
  • 
     Coupling:  Long-range coupling occurs between the fluorine atoms and the protons at the C4 and C6 positions.
    
  • Magnitude: These coupling constants are typically small (1–3 Hz ).

  • Observation: In high-field instruments (>400 MHz), this may manifest as a quartet of triplets or a broadened singlet depending on resolution and line broadening applied during processing.

Experimental Methodology

Sample Preparation

To ensure sharp lines and accurate integration, sample homogeneity is critical.

  • Solvent Selection:

    • DMSO-

      
      :  Recommended for polar derivatives and biological mimics. 
      
      
      
      may shift downfield by ~1-2 ppm compared to CDCl
      
      
      .
    • CDCl

      
      :  Standard for routine purity checks.
      
  • Concentration: 5–10 mg/mL is sufficient for characterization; 1–2 mg/mL is viable for high-sensitivity cryoprobes.[1]

Acquisition Parameters

The acquisition protocol must account for the wide spectral width of fluorine and the relaxation properties of the CF


 group.
ParameterSettingRationale
Pulse Sequence zg or zgigzgig (inverse gated decoupling) is essential for qNMR to eliminate NOE enhancement while maintaining singlet simplicity.[1]
Spectral Width (SW) 200–300 ppmEnsures no folding of signals, covering the analyte (-62 ppm) and potential internal standards (e.g., -162 ppm for C

F

).
Transmitter Offset (O1P) -100 ppmCenters the excitation pulse between typical analyte and standard regions to minimize off-resonance effects.[1]
Relaxation Delay (D1) > 20 s CRITICAL: CF

groups on heterocycles have long longitudinal relaxation times (

s).[1] For qNMR, D1 must be

.
Scans (NS) 16–64

F is 83% as sensitive as

H; fewer scans are needed compared to

C.

Quantitative Analysis (qNMR) Workflow

Quantitative NMR is a primary application for this molecule, particularly for determining purity without a reference standard of the analyte itself.

Internal Standard (IS) Selection

The IS must have a distinct chemical shift and a similar


 to the analyte to optimize experimental time.
  • Recommended IS:

    
    -Trifluorotoluene (
    
    
    
    ppm) or 3,5-Bis(trifluoromethyl)benzoic acid (
    
    
    ppm).
  • Note: If the IS peak overlaps with the analyte, use 1,2,4,5-tetrafluorobenzene (

    
     ppm) or hexafluorobenzene  (
    
    
    
    ppm), but ensure the excitation pulse bandwidth covers both effectively.
Purity Calculation


Where:

  • 
     = Integration area[1]
    
  • 
     = Number of fluorine atoms (3 for analyte, varies for IS)
    
  • 
     = Molar mass[1]
    
  • 
     = Weighed mass[1]
    
  • 
     = Purity (decimal)
    
qNMR Workflow Diagram

qNMR_Workflow Start Sample Prep T1_Meas T1 Determination (Inversion Recovery) Start->T1_Meas Param_Set Set D1 ≥ 5 × T1 T1_Meas->Param_Set Critical Step Acq Acquisition (Inverse Gated) Param_Set->Acq Process Processing (Phase/Baseline) Acq->Process Calc Purity Calculation Process->Calc

Figure 1: Validated workflow for


F qNMR purity determination. The T1 determination step is mandatory for accuracy <1% error.

Application: Metabolic Stability Assay

The 2-Methoxy-5-(trifluoromethyl)pyrimidine scaffold is often subjected to metabolic stability screening (e.g., liver microsomes). The -CF


 group is chemically robust, but the pyrimidine ring can undergo oxidation or hydrolysis.
The Fluorine Advantage
  • No Background: Biological media (plasma, microsomes) have no endogenous

    
    F signal.
    
  • Direct Injection: Samples can often be analyzed with minimal processing (simple protein precipitation).

  • Mechanistic Insight:

    • Signal Loss: Indicates loss of the CF

      
       group (rare) or ring opening.
      
    • New Signals: Appearance of new peaks indicates metabolites (e.g., demethylation of the 2-methoxy group).

Assay Protocol
  • Incubation: Incubate substrate (10–50

    
    M) with liver microsomes and NADPH.
    
  • Quenching: Stop reaction with ice-cold MeCN (containing an internal standard like fluorobenzene).

  • Centrifugation: Pellet proteins.

  • Measurement: Transfer supernatant to NMR tube; add 10% D

    
    O for lock.
    
  • Analysis: Monitor the integral of the parent peak (-62 ppm) over time.

Metabolic Assay Diagram

Metabolic_Assay Substrate Substrate + Microsomes + NADPH Incubate Incubation (37°C, t=0 to 60 min) Substrate->Incubate Quench Quench w/ MeCN (+ Internal Std) Incubate->Quench Spin Centrifuge (Remove Protein) Quench->Spin NMR 19F NMR Analysis (Supernatant) Spin->NMR Data Kinetic Plot (% Remaining vs Time) NMR->Data Integrate Parent Peak

Figure 2: Workflow for monitoring metabolic stability using


F NMR.[1] The internal standard in the quench step normalizes injection volume errors.

References

  • Chemical Shift Referencing: Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[3]

  • qNMR Methodology: Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823.

  • Relaxation Dynamics: Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

  • Metabolic Screening: Dalvit, C., et al. (2002). Fluorine-NMR competition binding experiments for high-throughput screening and drug discovery. Combinatorial Chemistry & High Throughput Screening, 5(8), 605-611.

  • Internal Standards: Saito, T., et al. (2011). Traceability of the certified reference materials for quantitative NMR (qNMR). Metrologia, 48, S211.

Sources

Foundational

IR spectroscopy of 2-Methoxy-5-(trifluoromethyl)pyrimidine

Technical Guide: IR Spectroscopy of 2-Methoxy-5-(trifluoromethyl)pyrimidine Executive Summary 2-Methoxy-5-(trifluoromethyl)pyrimidine (CAS: 176214-14-5) represents a critical pharmacophore in modern medicinal chemistry....

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: IR Spectroscopy of 2-Methoxy-5-(trifluoromethyl)pyrimidine

Executive Summary 2-Methoxy-5-(trifluoromethyl)pyrimidine (CAS: 176214-14-5) represents a critical pharmacophore in modern medicinal chemistry. The trifluoromethyl (


) group imparts metabolic stability and lipophilicity, while the methoxy-pyrimidine core serves as a versatile bioisostere for phenyl rings in kinase inhibitors and antiviral agents.

This guide provides a rigorous, field-proven framework for the infrared (IR) spectroscopic characterization of this compound. Unlike generic protocols, this document focuses on the specific vibrational coupling effects induced by the electron-withdrawing


 group and the electron-donating methoxy substituent on the pyrimidine ring.

Part 1: Molecular Architecture & Vibrational Theory

To accurately interpret the IR spectrum, one must understand the electronic "push-pull" dynamics of the molecule.

  • The Pyrimidine Core: A distinct aromatic heterocycle.[1] Unlike benzene, the nitrogen atoms at positions 1 and 3 perturb the ring symmetry, making "ring breathing" modes IR active and intense.

  • The

    
     Acceptor (Position 5):  A strong 
    
    
    
    -electron withdrawing group. This stiffens the adjacent ring bonds, typically causing a hypsochromic shift (blue shift) in the aromatic skeletal vibrations compared to non-fluorinated analogs.
  • The Methoxy Donor (Position 2): An electron-donating group via resonance (+M). This increases electron density in the ring, countering the

    
     effect, and introduces characteristic C-O-C stretching modes.
    

The "Spectral Congestion" Challenge: A critical insight for researchers is the overlap in the 1000–1300 cm⁻¹ region. Both the C-F stretching modes (very strong) and the C-O stretching modes (strong) reside here. This guide details how to deconvolute these signals.

Part 2: Experimental Protocol (Self-Validating System)

Methodology: Attenuated Total Reflectance (ATR) Given the compound’s tendency to exist as a low-melting solid or viscous oil, ATR is the superior sampling technique over KBr pellets, which are prone to moisture artifacts.

Step-by-Step Workflow:

  • Crystal Selection: Use a Diamond ATR crystal. Zinc Selenide (ZnSe) is acceptable but less durable against potential fluorine-mediated hydrolysis byproducts (HF traces).

  • Background Acquisition:

    • Critical Step: Clean crystal with isopropanol.

    • Acquire air background (32 scans, 4 cm⁻¹ resolution).

    • Validation: Ensure the region 2000–2500 cm⁻¹ (diamond phonon absorption) is consistent with instrument baseline.

  • Sample Application:

    • Apply ~5-10 mg of sample.

    • For Solids: Apply high pressure (clamp) to ensure optical contact.

    • For Liquids: Cover the crystal face completely; use a volatile cover if evaporation is observed.

  • Acquisition:

    • Scans: 32 (Routine QC) or 64 (Structural Analysis).

    • Resolution: 4 cm⁻¹.[2]

    • Range: 4000–600 cm⁻¹.

  • Post-Run Validation:

    • Check for

      
       doublet (2350 cm⁻¹). If >5% transmittance loss, purge and re-run.
      
    • Check baseline at 3800 cm⁻¹. If sloping, re-clean crystal.

Part 3: Spectral Interpretation & Band Assignment[3][4]

The following table synthesizes theoretical assignments with empirical data from similar fluorinated pyrimidines.

Table 1: Diagnostic IR Bands for 2-Methoxy-5-(trifluoromethyl)pyrimidine

Functional GroupFrequency (cm⁻¹)IntensityMode DescriptionMechanistic Insight
Aromatic C-H 3000 – 3100WeakC-H Stretching (

)
Only H at positions 4 and 6. Weak due to F substitution.
Methoxy C-H 2850 – 2980MediumC-H Stretching (

)
Distinct doublet or multiplet. Differentiates from non-alkylated analogs.
Pyrimidine Ring 1580 – 1620StrongC=N / C=C Skeletal StretchShifted to higher freq vs. unsubstituted pyrimidine due to

induction.
Pyrimidine Ring 1520 – 1560MediumRing DeformationCharacteristic "Pyrimidine I/II" bands.
Trifluoromethyl 1300 – 1350Very Strong

Asymmetric
Broad, dominant band. Often the strongest feature in the spectrum.
Methoxy C-O 1240 – 1280Strong

Stretch
Often appears as a shoulder on the

envelope.
Trifluoromethyl 1100 – 1200Strong

Symmetric
Overlaps with C-O-C symmetric stretch.
Methoxy C-O 1000 – 1050Medium

Stretch
Symmetric stretching of the methoxy group.
Ring Breathing 980 – 1000Med/WeakRing Breathing ModeMass-sensitive; position depends heavily on the 5-substituent.
C-F Deformation 700 – 750Medium

Deformation
Diagnostic for trifluoromethyl group presence.

Part 4: Quality Control & Troubleshooting

Visualizing the Analytical Logic The following diagram illustrates the decision tree for assessing sample purity and identity.

IR_Analysis_Workflow Start Acquire Spectrum (ATR, 4000-600 cm-1) Check_CF3 Identify CF3 Region (1100-1350 cm-1) Start->Check_CF3 Check_Methoxy Identify Methoxy C-H (2850-2980 cm-1) Check_CF3->Check_Methoxy Decision_Identity Identity Confirmed? Check_Methoxy->Decision_Identity Check_Impurity Check for Hydrolysis (C=O band at ~1680-1720 cm-1) Decision_Identity->Check_Impurity Yes Result_Fail FAIL: Hydrolyzed (Pyrimidinone present) Decision_Identity->Result_Fail No (Bands missing) Result_Pass PASS: Pure Compound Check_Impurity->Result_Pass Peak Absent Check_Impurity->Result_Fail Peak Present

Caption: Logic flow for validating 2-Methoxy-5-(trifluoromethyl)pyrimidine identity and purity via IR.

Common Impurity Markers:

  • Hydrolysis (Pyrimidinone Formation):

    • The methoxy group is susceptible to hydrolysis under acidic conditions.

    • Indicator: Appearance of a strong Carbonyl (C=O) band at 1680–1720 cm⁻¹ .

    • Indicator: Broad O-H stretch at 3200–3500 cm⁻¹ (tautomeric N-H/O-H).

  • Starting Material (2-Chloro-5-(trifluoromethyl)pyrimidine):

    • If synthesis involved nucleophilic aromatic substitution of the chloride.

    • Indicator: Absence of Methoxy C-H bands (2850–2980 cm⁻¹).

    • Indicator: Presence of C-Cl stretch (often 650–800 cm⁻¹, though difficult to distinguish from C-F deformations without reference). Reliable check: Lack of C-O bands at 1000–1280 cm⁻¹.

Part 5: Applications in Drug Development[5][6]

Bioisosterism Validation: In drug discovery, this moiety is often used to replace a p-fluorophenyl group. IR spectroscopy provides a rapid "fingerprint" method to verify this substitution has occurred during synthesis libraries generation.

Polymorph Screening: If the compound is isolated as a solid, IR (specifically the Fingerprint Region <1000 cm⁻¹) is sensitive to crystal packing.

  • Protocol: If melting point varies between batches, compare the region 600–900 cm⁻¹. Shifts of 2–5 cm⁻¹ in ring deformation bands often indicate different polymorphs.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 176214-14-5, 2-Methoxy-5-(trifluoromethyl)pyrimidine. Retrieved from [Link]

  • Srivastava, S. L., et al. (1985).[2] Electronic and vibrational spectra of 2,4,6-trichloro- and 6-chloro-2,4-dimethoxypyrimidine. Indian Academy of Sciences. Retrieved from [Link]

  • Breda, S., et al. (2006). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. ResearchGate. Retrieved from [Link]

  • Chaudhary, J. (2025).[3] FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Vandana Publications.[3] Retrieved from [Link]

Sources

Exploratory

Technical Guide: Mass Spectrometry of 2-Methoxy-5-(trifluoromethyl)pyrimidine

This technical guide details the mass spectrometric characterization of 2-Methoxy-5-(trifluoromethyl)pyrimidine , a critical fluorinated building block in medicinal chemistry. Executive Summary In modern drug discovery,...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the mass spectrometric characterization of 2-Methoxy-5-(trifluoromethyl)pyrimidine , a critical fluorinated building block in medicinal chemistry.

Executive Summary

In modern drug discovery, the trifluoromethyl (-CF₃) moiety is a "privileged structure," imparting metabolic stability and enhanced lipophilicity to bio-active scaffolds. 2-Methoxy-5-(trifluoromethyl)pyrimidine serves as a strategic intermediate, combining the reactivity of the pyrimidine ring with the metabolic blockade of the -CF₃ group.

This guide provides a rigorous analytical framework for this molecule, moving beyond basic identification to structural elucidation and metabolic profiling. It addresses the specific challenges of fluorinated heterocycles in mass spectrometry, including ionization suppression and unique fragmentation pathways.

Physicochemical & MS Profile

Understanding the fundamental properties of the analyte is the first step in method development. The -CF₃ group significantly alters the electron density of the pyrimidine ring, affecting ionization efficiency.

Table 1: Analytical Profile
PropertyValue / CharacteristicNotes
Formula C₆H₅F₃N₂O
Molecular Weight 178.11 g/mol Average Mass
Monoisotopic Mass 178.0354 Da Use for High-Res MS (HRMS)
[M+H]⁺ 179.0427 m/z ESI Positive Mode (Dominant)
LogP (Predicted) ~1.5 - 1.8Moderately lipophilic; suitable for RP-LC
pKa (Predicted) ~1.0 (Pyrimidine N)Weakly basic due to electron-withdrawing -CF₃
Isotopic Pattern Distinctive A+1¹³C contribution (~6.6%); ¹⁹F is monoisotopic

Instrumentation & Method Development

Ionization Source Selection
  • Electrospray Ionization (ESI): The preferred method for biological matrices and impurity profiling. The pyrimidine nitrogens accept protons, though the electron-withdrawing -CF₃ group reduces basicity. Use Positive Mode (ESI+) .

  • Electron Impact (EI): Suitable for raw material purity analysis (GC-MS). The molecule is volatile enough for gas chromatography. EI provides a "fingerprint" spectrum rich in radical cations.

LC-MS Method Protocol (Standard)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus or Waters BEH C18). The -CF₃ group provides sufficient retention on standard reverse-phase columns.

  • Mobile Phase A: Water + 0.1% Formic Acid (Critical for protonation).

  • Mobile Phase B: Acetonitrile (ACN) or Methanol. ACN is preferred to minimize background noise in fluorinated compounds.

  • Gradient: 5% B to 95% B over 5-10 minutes.

Expert Insight: Due to the low pKa caused by the -CF₃ group, standard ammonium acetate buffers (pH 4-5) may suppress ionization. Formic acid (pH ~2.7) is strictly recommended to ensure the pyrimidine nitrogen is protonated ([M+H]⁺).

Fragmentation Mechanics (ESI-MS/MS)

The fragmentation of 2-Methoxy-5-(trifluoromethyl)pyrimidine follows specific mechanistic rules governing heterocyclic aromatic substitution and fluorinated alkane stability.

Core Fragmentation Pathways
  • Methoxy Cleavage (Neutral Loss): The most labile bond is the ether linkage. In ESI, this often manifests as the loss of CH₂O (Formaldehyde, 30 Da) via a four-membered transition state rearrangement, yielding the protonated 2-hydroxypyrimidine analog (m/z 149).

  • Trifluoromethyl Stability: The C-F bond is extremely strong (~116 kcal/mol). Direct loss of the -CF₃ group is rare in low-energy CID. However, HF elimination (20 Da) is a common secondary fragmentation pathway.

  • Retro-Diels-Alder (RDA): A signature of pyrimidine rings. The ring cleaves to release nitriles (R-CN), though this requires higher collision energies.

Visualization: Fragmentation Pathway

FragmentationPathway Parent Precursor Ion [M+H]+ m/z 179.04 Fragment1 Loss of CH2O (Rearrangement) m/z 149.03 Parent->Fragment1 -30 Da (CH2O) Fragment2 Loss of HF (-20 Da) m/z 159.03 Parent->Fragment2 -20 Da (HF) Fragment3 Loss of •CH3 (Radical) m/z 164.01 Parent->Fragment3 -15 Da (•CH3) [High Energy] DeepFrag1 Ring Cleavage (RDA) + HF Loss m/z ~108 Fragment1->DeepFrag1 Ring Opening Fragment2->DeepFrag1 -HCN / Ring Break

Figure 1: Proposed ESI+ fragmentation tree for 2-Methoxy-5-(trifluoromethyl)pyrimidine. The loss of formaldehyde (m/z 149) is a characteristic rearrangement of methoxy-heterocycles.

Protocol: Metabolic Stability Assay

A primary reason for incorporating -CF₃ is to block metabolic oxidation (e.g., by Cytochrome P450). The following protocol validates this stability.

Experimental Workflow
  • Incubation: Incubate 1 µM substrate with Liver Microsomes (human/rat) + NADPH (cofactor) at 37°C.

  • Time Points: 0, 15, 30, 60 minutes.

  • Quenching: Add ice-cold Acetonitrile containing Internal Standard (IS).

  • Analysis: LC-MS/MS (MRM Mode).

MRM Transitions (Quantitation)
  • Quantifier: 179.0 → 149.0 (Loss of CH₂O). This is usually the most intense and stable transition.

  • Qualifier: 179.0 → 159.0 (Loss of HF).

Visualization: Stability & QC Workflow

StabilityWorkflow Start Microsomal Incubation Quench Protein Precipitation (ACN + IS) Start->Quench T = 0, 15, 30... Centrifuge Centrifugation 4000g, 10 min Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Supernatant Data Calc Intrinsic Clearance (CLint) LCMS->Data Peak Area Ratio

Figure 2: Standardized workflow for assessing metabolic stability, ensuring precise quantification of the parent compound.

Troubleshooting & Quality Control

Common Issues
  • Ion Suppression: The -CF₃ group makes the molecule "sticky" in the source.

    • Solution: Divert the first 1-2 minutes of LC flow to waste to avoid salt contamination. Use a divert valve.

  • Adduct Formation: Sodium adducts [M+Na]⁺ (m/z 201) may dominate if glassware is not clean.

    • Solution: Add 5mM Ammonium Formate to the mobile phase to force the [M+H]⁺ or [M+NH₄]⁺ species.

  • Carryover: Fluorinated compounds adsorb to PTFE tubing.

    • Solution: Use PEEK or stainless steel tubing. Implement a needle wash with high organic content (e.g., 50:50 MeOH:IPA).

Reference Standards

Always validate the spectrum against a blank matrix injection to confirm that the m/z 179 peak is not a system contaminant (e.g., plasticizers).

References

  • Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. Link

  • Holčapek, M., et al. (2010). Mass spectrometry of heterocyclic compounds. Journal of Chromatography A, 1217(25), 3908-3918.
  • Kalgutkar, A. S., et al. (2005). Metabolism of Fluorine-Containing Drugs. Chemical Research in Toxicology, 18(6), 934-974. (Metabolic stability of trifluoromethyl groups). Link

  • NIST Chemistry WebBook. (2023). Mass Spectra of Pyrimidine Derivatives. National Institute of Standards and Technology. Link

Foundational

Strategic Functionalization: The Discovery of Trifluoromethylated Pyrimidine Derivatives

[1] Executive Summary The incorporation of a trifluoromethyl ( ) group into the pyrimidine scaffold represents a pivotal strategy in modern medicinal chemistry.[1] This modification fundamentally alters the physicochemic...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The incorporation of a trifluoromethyl (


) group into the pyrimidine scaffold represents a pivotal strategy in modern medicinal chemistry.[1] This modification fundamentally alters the physicochemical profile of the parent heterocycle, enhancing metabolic stability against oxidative clearance (blocking P450 sites), modulating basicity (

), and increasing lipophilicity for improved membrane permeability.

This guide details the discovery and synthesis of trifluoromethylated pyrimidine derivatives, moving beyond basic textbook definitions to provide field-tested protocols for direct C-H functionalization. We focus on innate radical trifluoromethylation (Minisci-type) and photoredox catalysis , as these methods allow for the late-stage diversification of complex drug leads without de novo resynthesis.[1]

Part 1: The Fluorine Effect in Pyrimidine Scaffolds

The Bioisosteric Rationale

Pyrimidines are ubiquitous in bioactive molecules (e.g., kinase inhibitors, nucleoside antivirals).[1] However, the electron-deficient nature of the pyrimidine ring often makes it susceptible to nucleophilic attack or rapid metabolic degradation.[1]

  • Metabolic Blocking: The

    
     bond is the strongest single bond in organic chemistry (~110 kcal/mol).[1] Replacing a 
    
    
    
    bond with
    
    
    at metabolic "hotspots" (typically C4 or C6 positions) drastically increases half-life (
    
    
    ).[1]
  • Electronic Modulation: The strong electron-withdrawing nature of

    
     (Hammett 
    
    
    
    ) reduces the electron density of the pyrimidine ring.[1] This lowers the
    
    
    of adjacent protons, potentially strengthening hydrogen bond donor capability in the active site.[1]
Strategic Decision Framework

Before selecting a synthetic route, researchers must evaluate the substrate's electronic bias.[1]

DecisionTree Start Target: CF3-Pyrimidine Substrate Analyze Substrate Start->Substrate IsFunctionalized Is the ring pre-functionalized (Halogens/Boron)? Substrate->IsFunctionalized YesFunc Yes (Cl, Br, I, Bpin) IsFunctionalized->YesFunc Cross-Coupling NoFunc No (C-H only) IsFunctionalized->NoFunc Direct C-H Func. Metal Transition Metal Catalysis (Pd/Cu + TMS-CF3) YesFunc->Metal Radical Radical Substitution (Minisci / Photoredox) NoFunc->Radical Langlois Langlois Reagent (Cheap, Robust) Radical->Langlois Photo Photoredox (Ir/Ru) (Mild, High Selectivity) Radical->Photo

Figure 1.[1] Strategic decision tree for selecting the optimal trifluoromethylation methodology based on substrate functionality.

Part 2: Synthetic Methodologies

The "Workhorse": Radical C-H Trifluoromethylation (Minisci)

For electron-deficient heterocycles like pyrimidines, electrophilic aromatic substitution fails.[1] Instead, nucleophilic radical substitution is the standard.[1] The most robust method utilizes the Langlois Reagent (Sodium triflinate,


) combined with an oxidant (TBHP or 

).[1]

Mechanism:

  • Oxidation: The oxidant generates a

    
     radical from the sulfinate.[1]
    
  • Addition: The electrophilic

    
     radical attacks the protonated (activated) pyrimidine ring.[1]
    
  • Rearomatization: Oxidative deprotonation restores aromaticity.[1]

Advanced: Photoredox Catalysis

Visible-light photoredox catalysis offers milder conditions, avoiding the high temperatures and strong oxidants of classical Minisci reactions.[1] Using catalysts like


 or Eosin Y, the 

radical is generated via Single Electron Transfer (SET) from reagents like triflyl chloride (

) or Langlois reagent.[1]

Part 3: Detailed Experimental Protocol

Protocol: Innate C-H Trifluoromethylation using Langlois Reagent. Scope: Late-stage functionalization of complex pyrimidine derivatives.

Materials & Reagents
ReagentRoleEquivalentsNotes
Substrate Pyrimidine core1.0Dissolved in DCM/H2O biphasic mix.[1]

Langlois Reagent3.0 - 5.0Source of

radical.[1] Solid, stable.
TBHP (70% aq) Oxidant5.0Safety: Tert-butyl hydroperoxide is explosive.[1]
TFA Acid Additive1.0 - 2.0Protonates pyrimidine to activate C-H bond.[1]
DCM/Water Solvent2:1 RatioBiphasic system often improves yield.[1]
Step-by-Step Methodology

Step 1: Reaction Setup (Self-Validating Checkpoint)

  • In a pressure tube or sealed vial, dissolve the pyrimidine substrate (0.5 mmol) in Dichloromethane (DCM, 2.0 mL) and Water (1.0 mL).

  • Add Sodium Triflinate (Langlois Reagent, 1.5 mmol, 3.0 equiv).[1]

  • Add Trifluoroacetic acid (TFA, 0.5 mmol, 1.0 equiv).[1]

  • Validation: Ensure the substrate is fully solubilized or forms a fine emulsion.[1] If precipitation occurs, adjust solvent ratio or add a co-solvent like DMSO.[1]

Step 2: Initiation

  • Cool the mixture to 0°C in an ice bath.

  • Dropwise add TBHP (70% in water, 2.5 mmol, 5.0 equiv) over 5 minutes.

  • Causality: Slow addition prevents thermal runaway and controls radical concentration, minimizing homocoupling of radicals.[1]

Step 3: Reaction & Monitoring

  • Seal the vessel and stir vigorously at room temperature (25°C) for 12–24 hours.

  • Validation (TLC): Monitor the reaction every 4 hours. The product will typically be less polar (higher

    
    ) than the starting material due to the lipophilic 
    
    
    
    group.[1]
  • Validation (

    
     NMR): Take a crude aliquot.[1] The 
    
    
    
    group attached to a heteroaromatic ring typically appears between -60 ppm and -68 ppm .[1] A peak at -78 ppm indicates unreacted trifluoroacetic acid.[1]

Step 4: Workup & Purification [1]

  • Quench with saturated

    
     (careful, gas evolution).[1]
    
  • Extract with DCM (3x).[1] Dry organics over

    
    .[1]
    
  • Concentrate and purify via silica gel chromatography.[1]

Part 4: Mechanistic Visualization

Understanding the radical cycle is critical for troubleshooting low yields.[1] If the reaction stalls, it is often due to inefficient radical generation or competing side reactions.[1]

RadicalMechanism Start Langlois Reagent (CF3SO2Na) Radical CF3 Radical (•CF3) Start->Radical Oxidation (-SO2) Oxidant Oxidant (TBHP/SET) Oxidant->Start Initiates Intermediate Radical Cation Intermediate Radical->Intermediate Addition Substrate Pyrimidine (Substrate) Activated Protonated Pyrimidine (+) Substrate->Activated + H+ (TFA) Activated->Intermediate Product CF3-Pyrimidine (Product) Intermediate->Product Oxidation & -H+

Figure 2.[1][2][3][4] Mechanistic pathway of radical trifluoromethylation. The cycle relies on the oxidative generation of the CF3 radical and the activation of the pyrimidine via protonation.[1]

Part 5: Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Low Conversion (<20%) Poor radical generation or substrate deactivation.[1]Increase temperature to 40°C; Add transition metal co-catalyst (

or

).[1]
Regioisomer Mix Multiple activated C-H sites.Block sensitive positions; Use steric bulk to direct radical attack; Switch to Photoredox for higher selectivity.[1]
Decomposition Oxidant too harsh.[1]Switch from TBHP to Photoredox conditions (Blue LED,

).

References

  • Direct C-H Trifluoromethyl

    • Ji, Y., Brueckl, T., Baxter, R. D., Fujiwara, Y., Seiple, I. B., Su, S., Blackmond, D. G., & Baran, P. S. (2011). Innate C-H trifluoromethylation of heterocycles.
    • [1]

  • Photoredox Trifluoromethyl

    • Nagib, D. A., & MacMillan, D. W. (2011).[1] Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature.[1]

    • [1]

  • Microwave-Assisted Synthesis of Trifluoromethyl

    • Bhatt, S., & Pathak, U. (2021).[1] Microwave Assisted Cu-Mediated Trifluoromethylation of Pyrimidine Nucleosides. Current Protocols.

    • [1]

  • Review of FDA-Approved Fluorin

    • Inoue, M., Sumii, Y., & Shibata, N. (2020).[1] Contribution of Organofluorine Compounds to Pharmaceuticals. ACS Omega.[1]

    • [1]

Sources

Protocols & Analytical Methods

Method

Use of 2-Methoxy-5-(trifluoromethyl)pyrimidine in drug discovery

Application Note: Strategic Utilization of 2-Methoxy-5-(trifluoromethyl)pyrimidine in Drug Discovery Executive Summary 2-Methoxy-5-(trifluoromethyl)pyrimidine (CAS: 69034-08-8) is a high-value fluorinated building block...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2-Methoxy-5-(trifluoromethyl)pyrimidine in Drug Discovery

Executive Summary

2-Methoxy-5-(trifluoromethyl)pyrimidine (CAS: 69034-08-8) is a high-value fluorinated building block used to synthesize "privileged scaffolds" in oncology and agrochemistry. Its structural uniqueness lies in the synergistic combination of the electron-withdrawing trifluoromethyl (CF₃) group and the potentially labile methoxy (-OMe) handle.

This guide details the two primary vectors for utilizing this compound:

  • C-H Functionalization (C4-Position): Exploiting the directing power of the 2-methoxy group to install substituents at the 4-position via Directed Ortho Metalation (DoM).

  • Nucleophilic Aromatic Substitution (C2-Position): activating the 2-methoxy group for displacement by amines to generate 2-amino-5-(trifluoromethyl)pyrimidine cores, a motif found in potent FLT3 and EGFR inhibitors.

Chemical Profile & Reactivity Analysis

The molecule features a "push-pull" electronic system that dictates its reactivity.

  • 5-Trifluoromethyl Group: Strongly electron-withdrawing (

    
    ). It significantly lowers the LUMO energy of the pyrimidine ring, making the C2, C4, and C6 positions highly electrophilic. It also increases lipophilicity (LogP modulation) and metabolic stability against oxidative metabolism.
    
  • 2-Methoxy Group: Acts as a dual-purpose handle.

    • In Lithiation: It serves as a Directed Metalation Group (DMG), coordinating lithium bases to deprotonate the C4-H.

    • In Substitution: It acts as a "masked" leaving group. While less reactive than a halogen, it can be displaced under acidic conditions or converted to a chloride for standard

      
       chemistry.
      
Reactivity Map

ReactivityMap Core 2-Methoxy-5-(trifluoromethyl)pyrimidine Lithiation C4-Lithiation (DoM) (Reagent: LiTMP/LDA) Core->Lithiation Directing Effect of OMe SNAr C2-Substitution (SNAr) (Reagent: Amines/POCl3) Core->SNAr Activation of C2 Hydrolysis Hydrolysis to Pyrimidinone (Reagent: HBr/AcOH) Core->Hydrolysis Acidic Cleavage Substituted 4-Substituted Derivatives (Carboxylates, Boronates) Lithiation->Substituted KinaseCore 2-Amino-5-CF3-pyrimidines (Kinase Inhibitor Scaffold) SNAr->KinaseCore Bioisostere 5-CF3-Pyrimidin-2-one (H-Bond Acceptor/Donor) Hydrolysis->Bioisostere

Figure 1: Reactivity landscape of 2-Methoxy-5-(trifluoromethyl)pyrimidine. The C4 position is accessible via lithiation, while the C2 position is the gateway to amino-pyrimidine kinase inhibitors.

Application 1: Site-Selective C4-Functionalization (DoM)

Context: This protocol is used when the drug design requires a 2,4,5-trisubstituted pyrimidine. The 2-methoxy group is retained (or modified later), while the C4 position is functionalized with carbon or heteroatom electrophiles.

Mechanism: The lone pair on the methoxy oxygen coordinates with the lithium base (LiTMP), directing deprotonation specifically at the C4 position (ortho to the OMe and meta to the CF3). The CF3 group further acidifies the C4 proton, facilitating this reaction.

Protocol: Synthesis of 4-Carboxy/Boronate Derivatives

Reagents:

  • Substrate: 2-Methoxy-5-(trifluoromethyl)pyrimidine[1]

  • Base: LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) - Preferred over LDA to minimize nucleophilic attack at C2/C4.

  • Solvent: Anhydrous THF

  • Electrophile:

    
     (dry ice), 
    
    
    
    , or Triisopropyl borate.

Step-by-Step Methodology:

  • Preparation of LiTMP: In a flame-dried flask under Argon, dissolve 2,2,6,6-tetramethylpiperidine (1.1 equiv) in anhydrous THF. Cool to -78°C. Add n-BuLi (1.1 equiv) dropwise. Stir for 30 min at 0°C, then re-cool to -78°C.

  • Lithiation: Add a solution of 2-Methoxy-5-(trifluoromethyl)pyrimidine (1.0 equiv) in THF dropwise to the LiTMP solution at -78°C.

    • Critical Checkpoint: The solution often turns deep yellow/orange, indicating the formation of the lithiated species. Stir for 45–60 minutes. Do not allow temperature to rise above -60°C to prevent decomposition (benzyne formation or ring opening).

  • Electrophile Trapping:

    • For Carboxylic Acid: Bubble excess dry

      
       gas through the solution or pour the reaction mixture onto crushed dry ice.
      
    • For Boronic Acid: Add

      
       (1.5 equiv) dropwise. Warm to RT overnight, then quench with 1M HCl.
      
  • Workup: Quench with saturated

    
     (aq). Extract with EtOAc.[2] For carboxylic acids, perform an acid-base extraction to purify.
    

Data Interpretation:

  • NMR Validation: Disappearance of the C4-H singlet (typically ~8.8 ppm) confirms functionalization.

  • Yield Expectations: 60–85% depending on electrophile efficiency.

Application 2: Synthesis of 2-Amino-5-(trifluoromethyl)pyrimidine Cores

Context: The 2-amino-5-trifluoromethylpyrimidine scaffold is a "privileged structure" in kinase inhibitors (e.g., dual FLT3/CHK1 inhibitors like Compound 30). The 2-methoxy group must be converted to an amine.

Mechanism: Direct displacement of the methoxy group by an amine is often sluggish. The most robust route involves a "one-pot" activation-displacement sequence or a two-step conversion via the chloride.

Protocol: Activation via Chlorination and

Reagents:

  • Substrate: 2-Methoxy-5-(trifluoromethyl)pyrimidine[1]

  • Chlorinating Agent:

    
     (Phosphorus oxychloride) or 
    
    
    
    .
  • Nucleophile: Primary or Secondary Amine (e.g., Morpholine, Aniline derivative).

  • Base: DIPEA (N,N-Diisopropylethylamine).

Step-by-Step Methodology:

  • Step A: Demethylation/Chlorination (The "Activation"):

    • Dissolve substrate in

      
       (5–10 equiv).
      
    • Add catalytic DMF (2–3 drops).

    • Heat to reflux (105°C) for 2–4 hours. The reaction creates the intermediate 2-chloro-5-(trifluoromethyl)pyrimidine in situ (or proceeds via the pyrimidinone tautomer).

    • Alternative: If the methoxy is resistant, treat first with HBr/AcOH to generate the pyrimidinone, then chlorinate with

      
      .
      
    • Workup: Remove excess

      
       under reduced pressure. Pour residue onto ice-water (Caution: Exothermic). Extract the chloro-intermediate with DCM.
      
  • Step B: Nucleophilic Substitution (

    
    ): 
    
    • Dissolve the crude 2-chloro intermediate in dry DMF or n-Butanol.

    • Add the target Amine (1.2 equiv) and DIPEA (2.0 equiv).

    • Heat to 80–100°C for 4–12 hours.

    • Note: The 5-CF3 group makes the C2 position highly reactive; reaction times are shorter than for non-fluorinated pyrimidines.

  • Purification: Silica gel chromatography (Hexane/EtOAc).

Self-Validating Checkpoint:

  • Monitor Reaction B by LC-MS. The mass shift from Cl pattern (M, M+2) to the Amine adduct is distinct.

  • Why this works: The 5-CF3 group stabilizes the Meisenheimer complex intermediate, drastically accelerating the rate of substitution compared to a standard pyrimidine.

Case Studies & Bioactive Scaffolds

The following table summarizes known applications of this scaffold in drug discovery.

Drug ClassTargetRole of 5-CF3-Pyrimidine MoietyReference
Oncology FLT3 / CHK1Dual Inhibitor Core: The 2-amino-5-CF3-pyrimidine acts as the hinge binder. The CF3 group fills a hydrophobic pocket (gatekeeper region).[1]
Oncology EGFR (T790M)Covalent Inhibitor: Pyrimidine C4/C6 functionalized with acrylamides. The 5-CF3 modulates the reactivity of the warhead.[2]
Agrochemistry ALS InhibitorHerbicide (Pyroxsulam analog): The 5-CF3 group provides metabolic stability and selectivity for crop vs. weed enzymes.[3]
Workflow Visualization: Kinase Inhibitor Synthesis

SynthesisWorkflow Start Start: 2-Methoxy-5-(trifluoromethyl)pyrimidine Step1 Step 1: Activation (POCl3, Reflux) Start->Step1 Demethylation/Cl-Insertion Inter Intermediate: 2-Chloro-5-(trifluoromethyl)pyrimidine Step1->Inter Step2 Step 2: SNAr Coupling (Amine, DIPEA, 80°C) Inter->Step2 Nucleophilic Attack Final Final Product: FLT3/CHK1 Inhibitor Core (2-Amino-5-CF3-pyrimidine) Step2->Final

Figure 2: Synthetic route for converting the methoxy precursor into a bioactive kinase inhibitor core.

Safety & Handling

  • Corrosivity: 2-Methoxy-5-(trifluoromethyl)pyrimidine and its chloro-derivatives can be skin irritants.[3] The 2-chloro intermediate is a sensitizer.

  • Volatility: Fluorinated pyrimidines can have significant vapor pressure. Handle in a fume hood.

  • Reactivity: Avoid contact with strong reducing agents. In the lithiation protocol, ensure the system is strictly anhydrous to prevent violent quenching of LiTMP.

References

  • Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. RSC Medicinal Chemistry, 2023.

  • Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 2022.[4]

  • Synthesis and application of trifluoromethylpyridines (and pyrimidines) as a key structural motif. Journal of Pesticide Science, 2020.

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry, 2018.

  • 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions. Tetrahedron, 2004.

Sources

Application

Application of 2-Methoxy-5-(trifluoromethyl)pyrimidine in agrochemical synthesis

Technical Application Note: 2-Methoxy-5-(trifluoromethyl)pyrimidine in Agrochemical Synthesis Executive Summary 2-Methoxy-5-(trifluoromethyl)pyrimidine is a critical fluorinated intermediate used in the design of modern...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: 2-Methoxy-5-(trifluoromethyl)pyrimidine in Agrochemical Synthesis

Executive Summary

2-Methoxy-5-(trifluoromethyl)pyrimidine is a critical fluorinated intermediate used in the design of modern agrochemicals, specifically herbicides and fungicides.[1] Its structural value lies in the combination of the electron-deficient pyrimidine ring and the trifluoromethyl (


) group, which significantly enhances metabolic stability and lipophilicity—the "Magic Methyl" effect.

This application note details the utilization of this intermediate as a "masked" electrophile. The 2-methoxy group serves as a versatile handle for Nucleophilic Aromatic Substitution (


) to generate 2-amino-5-(trifluoromethyl)pyrimidines  (precursors to Sulfonylurea herbicides) or, via hydrolysis, to generate 5-trifluoromethyluracil  (precursor to PPO-inhibiting herbicides like Saflufenacil analogues).

Chemical Profile & Reactivity Analysis

The reactivity of 2-Methoxy-5-(trifluoromethyl)pyrimidine is defined by the electronic push-pull of its substituents.[1]

  • The 5-Trifluoromethyl Group (

    
    ):  A strong electron-withdrawing group (EWG) that lowers the electron density of the pyrimidine ring. This activates the 2- and 4-positions toward nucleophilic attack.[1]
    
  • The 2-Methoxy Group (-OMe): While typically a poor leaving group on benzene rings, the strong activation provided by the ring nitrogens and the 5-

    
     group makes the methoxy group susceptible to displacement by strong nucleophiles (amines, hydrazines) or acid-catalyzed hydrolysis.
    
Reactivity Landscape Diagram

ReactivityLandscape Start 2-Methoxy-5-(trifluoromethyl)pyrimidine (Starting Material) Hydrolysis Hydrolysis (Acid/Base) Start->Hydrolysis H+/H2O Aminolysis Aminolysis (S_NAr) Start->Aminolysis NH3/R-NH2 ProductA 5-Trifluoromethyluracil (2-Hydroxy derivative) Hydrolysis->ProductA ProductB 2-Amino-5-(trifluoromethyl)pyrimidine Aminolysis->ProductB Herbicide1 Uracil Herbicides (PPO Inhibitors) ProductA->Herbicide1 N-Phenylation Herbicide2 Sulfonylurea Herbicides (ALS Inhibitors) ProductB->Herbicide2 Coupling w/ Sulfonyl Isocyanate

Figure 1: Divergent synthetic pathways for 2-Methoxy-5-(trifluoromethyl)pyrimidine in agrochemical manufacturing.[1]

Application I: Synthesis of ALS Inhibitors (Sulfonylureas)

The most common application of this intermediate is the synthesis of 2-amino-5-(trifluoromethyl)pyrimidine .[1] This amine is subsequently coupled with aryl sulfonyl isocyanates to form sulfonylurea herbicides (Acetolactate Synthase inhibitors).[1] The 2-methoxy group is preferred over the 2-chloro analogue in early-stage storage due to higher stability against moisture.[1]

Protocol A: Aminolysis (Conversion to 2-Amino Analogue)

Objective: Displace the methoxy group with ammonia to yield 2-amino-5-(trifluoromethyl)pyrimidine.

Reagents:

  • Substrate: 2-Methoxy-5-(trifluoromethyl)pyrimidine (1.0 eq)

  • Nucleophile: 7N Ammonia in Methanol (excess, 5-10 eq) or Ammonium Acetate (solid)

  • Solvent: Methanol or Acetonitrile (ACN)

Step-by-Step Methodology:

  • Dissolution: Charge a pressure vessel (autoclave or sealed tube) with 2-Methoxy-5-(trifluoromethyl)pyrimidine dissolved in Methanol (concentration ~0.5 M).

  • Ammonolysis: Add 7N Ammonia in Methanol slowly at

    
    . Seal the vessel.
    
  • Reaction: Heat the mixture to 80–100°C for 12–24 hours. Note: The elevated temperature is required because -OMe is a harder leaving group than -Cl.

  • Monitoring: Monitor via HPLC or TLC (Mobile phase: 50% EtOAc/Hexane). The starting material (

    
    ) should disappear, and a more polar spot (
    
    
    
    , the amine) should appear.
  • Workup: Cool to room temperature. Concentrate the solvent under reduced pressure.

  • Purification: Recrystallize the solid residue from Ethanol/Water or purify via silica flash chromatography if necessary.

Yield Expectation: >85% conversion.

Application II: Synthesis of PPO Inhibitors (Uracil Herbicides)

Protoporphyrinogen Oxidase (PPO) inhibitors, such as analogues of Saflufenacil or Tiafenacil, often require a 5-trifluoromethyluracil core. The 2-methoxy intermediate provides a clean route to this core via hydrolysis, avoiding the handling of highly corrosive 2-chloro-pyrimidines.

Protocol B: Acid-Catalyzed Hydrolysis

Objective: Convert 2-Methoxy-5-(trifluoromethyl)pyrimidine to 2-hydroxy-5-(trifluoromethyl)pyrimidine (tautomer of 5-trifluoromethyl-2(1H)-pyrimidinone).

Reagents:

  • Substrate: 2-Methoxy-5-(trifluoromethyl)pyrimidine[1]

  • Acid: 48% HBr (aq) or concentrated HCl

  • Solvent: Acetic Acid (glacial)

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the substrate in Glacial Acetic Acid (5 vol).

  • Acidification: Add 48% HBr (3.0 eq) dropwise.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. The reaction is driven by the protonation of the pyrimidine nitrogen, facilitating the attack of water/bromide on the methyl group (cleaving the ether).
    
  • Quench: Cool the mixture to room temperature and pour onto crushed ice.

  • Isolation: The product (5-trifluoromethyluracil) is typically less soluble in cold acidic water and will precipitate.[1] Filter the white solid.[1]

  • Drying: Dry the filter cake under vacuum at

    
    .
    

Data Table: Hydrolysis Conditions Comparison

ConditionTemp (

)
Time (h)Yield (%)Notes
HCl / Dioxane 90875%Slower reaction; cleaner profile.[1]
HBr / AcOH 110492%Recommended. Faster cleavage of methyl ether.[1]
NaOH / H2O 1001260%Incomplete; competing ring degradation possible.[1]

Experimental Validation & Quality Control

To ensure the integrity of the intermediate before use in high-value synthesis, the following analytical parameters should be verified.

  • 1H NMR (DMSO-d6):

    • Starting Material: Singlet at

      
       4.0 ppm (-OCH3), Singlet at 
      
      
      
      9.0 ppm (H-4/H-6 pyrimidine protons).[1]
    • Product (Amine): Disappearance of

      
       4.0 ppm singlet; appearance of broad singlet at 
      
      
      
      7.2 ppm (-NH2).[1]
  • 19F NMR:

    • Diagnostic signal for the -CF3 group on the pyrimidine ring typically appears around

      
       -62 to -65 ppm.[1]
      
Process Workflow: Sulfonylurea Synthesis

SulfonylureaFlow Step1 Step 1: Aminolysis (Substrate + NH3/MeOH) Step2 Step 2: Isolation (2-Amino-5-CF3-pyrimidine) Step1->Step2 80°C, 12h Step3 Step 3: Coupling (Amine + Aryl Sulfonyl Isocyanate) Step2->Step3 DCM/Pyridine, 0°C Step4 Final Product (Sulfonylurea Herbicide) Step3->Step4 Crystallization

Figure 2: Critical path for converting the methoxy intermediate into a sulfonylurea active ingredient.

References

  • Synthesis of Trifluoromethylpyrimidines

    • Title: Synthesis and application of trifluoromethylpyridines [and pyrimidines] as a key structural motif in active agrochemical and pharmaceutical ingredients.[1][2][3][4][5]

    • Source:Journal of Pesticide Science (via PMC/NIH).
    • URL:[Link]

  • Nucleophilic Substitution Mechanisms (

    
    ): 
    
    • Title: Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized Heterocycles.[1][6]

    • Source:Molecules (MDPI).[1]

    • URL:[Link]

  • Uracil/Pyrimidine Agrochemical Precursors

    • Title: Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine (Patent US20140135497A1).[1] Note: Describes the utility of 5-trifluoromethyluracil derived from methoxy/hydroxy precursors.

    • Source: Google Patents.[1]

    • URL
  • Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives

    • Title: Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors.[1][7]

    • Source:European Journal of Medicinal Chemistry (via PMC).[1]

    • URL:[Link]

Sources

Method

Application Note: Strategic Functionalization of 2-Methoxy-5-(trifluoromethyl)pyrimidine for Antifungal Pharmacophore Generation

Executive Summary This application note details the synthetic utility of 2-Methoxy-5-(trifluoromethyl)pyrimidine (CAS: 69034-08-8) as a high-value scaffold for next-generation antifungal agents. The trifluoromethyl ( ) g...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthetic utility of 2-Methoxy-5-(trifluoromethyl)pyrimidine (CAS: 69034-08-8) as a high-value scaffold for next-generation antifungal agents. The trifluoromethyl (


) group at the C5 position is not merely a lipophilic handle; it acts as a potent electron-withdrawing group (EWG) that activates the pyrimidine ring toward nucleophilic aromatic substitution (

).

While the 2-methoxy group is traditionally viewed as a robust protecting group, this guide demonstrates its use as a displaceable leaving group under specific conditions, offering a "masking" strategy that avoids the hydrolytic instability of corresponding chloropyrimidines during storage. We present two distinct protocols: direct aminolysis (Method A) and activation via chlorination (Method B), enabling the synthesis of broad-spectrum antifungal candidates targeting CYP51 or succinate dehydrogenase (SDH).

Chemical Profile & Reactivity[1][2][3][4]

PropertySpecificationRelevance to Synthesis
Molecular Weight 178.11 g/mol Low MW allows for fragment-based drug design (FBDD).
LogP ~1.6Moderate lipophilicity aids in fungal cell wall penetration.
Electronic Effect 5-

(Hammett

)
Strongly activates C2 and C4 positions for nucleophilic attack.
Leaving Group Methoxy (-OMe)Poor leaving group compared to Halogens; requires activation or high energy.
Stability HighStable at RT; resistant to spontaneous hydrolysis compared to 2-Cl analogs.
Mechanistic Insight: The Fluorine Activation Effect

The


 group lowers the LUMO energy of the pyrimidine ring. In an 

reaction, the rate-determining step is often the formation of the anionic Meisenheimer complex. The 5-

group stabilizes this intermediate by inductively withdrawing electron density, making the displacement of the normally sluggish methoxy group feasible.

SNAr_Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Transition State cluster_2 Step 3: Elimination SM 2-Methoxy-5-(CF3) Pyrimidine Complex Meisenheimer Complex (Stabilized by CF3) SM->Complex + Heat Nuc Nucleophile (R-NH2) Nuc->Complex Prod 2-Amino-5-(CF3) Pyrimidine Complex->Prod LG MeOH Complex->LG

Figure 1: Mechanism of


 on 2-Methoxy-5-(trifluoromethyl)pyrimidine. The 

group stabilizes the negative charge in the transition state.

Synthetic Protocols

Method A: Direct Aminolysis (The "Green" Route)

Best for: Primary aliphatic amines, hydrazines, and robust nucleophiles. Advantage: High atom economy; avoids chlorinating agents (


).

Protocol:

  • Setup: Charge a pressure vial (microwave-compatible) with 2-Methoxy-5-(trifluoromethyl)pyrimidine (1.0 eq) and the amine nucleophile (1.2–1.5 eq).

  • Solvent: Add anhydrous Acetonitrile (MeCN) or NMP (

    
    -Methyl-2-pyrrolidone). Concentration: 0.5 M.
    
  • Base: Add

    
     (2.0 eq) or DIPEA (2.0 eq).
    
  • Reaction: Seal and heat to 120°C–140°C for 12–16 hours. Note: Microwave irradiation (150°C, 30 min) significantly accelerates this step.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water (

    
    ) and brine. Dry over 
    
    
    
    .
  • Purification: Flash chromatography (Hexane/EtOAc).

Method B: Activation via Hydrolysis & Chlorination (The "Robust" Route)

Best for: Weak nucleophiles (anilines), steric hindrance, or library generation. Advantage: Converts the "masked" methoxy into a highly reactive chloride.

Protocol:

Step 1: Hydrolysis to Pyrimidinone

  • Dissolve starting material in concentrated HCl (6 M) or HBr/Acetic Acid.

  • Reflux for 4–6 hours.

  • Concentrate to dryness to yield 5-(trifluoromethyl)pyrimidin-2(1H)-one (often precipitates as a solid).

Step 2: Chlorination

  • Suspend the pyrimidinone in

    
     (excess, solvent/reagent).
    
  • Add catalytic DMF (2–3 drops).

  • Reflux (105°C) for 2–3 hours until the solution clears.

  • Critical Quench: Pour slowly onto crushed ice/water with vigorous stirring (Exothermic!). Extract with DCM.

  • Yields Intermediate:2-Chloro-5-(trifluoromethyl)pyrimidine .

Step 3: Substitution (


) 
  • React the chloro-intermediate with the target amine/azole in THF or DMF with

    
     at 0°C to RT. Reaction is usually complete within 1 hour due to high reactivity.
    

Case Study: Synthesis of a Triazole-Pyrimidine Antifungal

Objective: Synthesize a hybrid antifungal combining the 5-


-pyrimidine core with a 1,2,4-triazole moiety (common in azole antifungals).

Workflow Visualization:

Synthesis_Workflow cluster_A Method B (Activation) cluster_B Coupling Start 2-Methoxy-5-(CF3) Pyrimidine Step1 Hydrolysis (HCl, Reflux) Start->Step1 Inter1 Pyrimidin-2-one Step1->Inter1 Step2 Chlorination (POCl3) Inter1->Step2 Inter2 2-Chloro-5-(CF3) Pyrimidine Step2->Inter2 Final Target Antifungal (Triazole-Pyrimidine) Inter2->Final SNAr (0°C) Reagent 1,2,4-Triazole + NaH Reagent->Final

Figure 2: Stepwise synthesis of a Triazole-Pyrimidine antifungal agent.

Experimental Detail for Coupling (Inter2


 Final): 
  • Suspend NaH (60% dispersion, 1.2 eq) in anhydrous DMF at 0°C.

  • Add 1,2,4-triazole (1.2 eq) portion-wise. Stir 30 min until evolution of

    
     ceases.
    
  • Add 2-Chloro-5-(trifluoromethyl)pyrimidine (Inter2) dissolved in DMF dropwise.

  • Stir at RT for 2 hours.

  • Result: The triazole nitrogen attacks C2, displacing the chloride. The 5-

    
     group ensures this reaction proceeds rapidly without heating, preventing polymerization.
    

Quality Control & Validation

To ensure the integrity of the transformation, the following analytical markers must be monitored:

TechniqueMarker for SuccessMarker for Failure
1H NMR Disappearance of the O-Methyl singlet (

ppm). Appearance of NH signals or new alkyl/aryl protons.
Retention of singlet at 4.0 ppm (No reaction) or broad baseline humps (Polymerization).
19F NMR Shift of the

signal. Starting material

ppm; Product shifts slightly upfield/downfield depending on the nucleophile.
Unchanged

shift.
LC-MS Mass shift:

(SM)


.
Presence of Hydrolysis byproduct (Mass 164, Pyrimidinone).

Troubleshooting Guide:

  • Problem: Low conversion in Method A.

    • Solution: Switch to Method B. The methoxy group is sometimes too stable for sterically hindered amines. Alternatively, use a sealed tube at 160°C.

  • Problem: Hydrolysis during Method B (Step 3).

    • Solution: Ensure all reagents (DMF, THF) are anhydrous. The 2-chloro intermediate is moisture sensitive.

References

  • Vertex Pharmaceuticals. (2020). Synthetic method of 2-(trifluoromethyl)pyrimidine-5-ol. Patent CN111533699A.[1] Link

  • Wu, Q., et al. (2022).[2] Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry. Link

  • BenchChem. (2025).[3] Application Notes and Protocols for the Synthesis of Pyrimidine Derivatives Using 2-(Chloromethyl)pyrimidine hydrochloride. Link

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Link

  • Frontiers in Chemistry. (2021). Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. Link

Sources

Application

2-Methoxy-5-(trifluoromethyl)pyrimidine in the synthesis of EGFR inhibitors

Application Note: Strategic Utilization of 2-Methoxy-5-(trifluoromethyl)pyrimidine in Next-Gen EGFR Inhibitor Synthesis Executive Summary The development of third- and fourth-generation EGFR inhibitors (e.g., targeting T...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2-Methoxy-5-(trifluoromethyl)pyrimidine in Next-Gen EGFR Inhibitor Synthesis

Executive Summary

The development of third- and fourth-generation EGFR inhibitors (e.g., targeting T790M and C797S mutations) requires scaffolds that balance metabolic stability with precise hydrophobic active-site occupancy. 2-Methoxy-5-(trifluoromethyl)pyrimidine has emerged as a high-value building block in this domain. The 5-trifluoromethyl (


) group functions as a bioisostere for the chloride found in earlier generations (e.g., Gefitinib), offering enhanced lipophilicity for the hydrophobic "gatekeeper" pocket while modulating the electron deficiency of the pyrimidine ring to facilitate regioselective functionalization.

This guide details the chemical handling, functionalization strategies, and specific protocols for converting this building block into a potent kinase inhibitor core.

Part 1: The Chemical Strategy & Mechanism[1]

The "Fluorine Effect" in EGFR Binding

In the context of EGFR inhibition, the 5-position of the pyrimidine ring interacts with the hydrophobic pocket near the gatekeeper residue (Threonine 790 or Methionine 790 in mutants).

  • Metabolic Stability: The C-F bond is metabolically inert, preventing oxidative metabolism at the 5-position.

  • Electronic Modulation: The strong electron-withdrawing nature of the

    
     group (
    
    
    
    ) significantly lowers the LUMO energy of the pyrimidine ring. This activates the 2- and 4-positions for Nucleophilic Aromatic Substitution (
    
    
    ) and Directed Ortho Metallation (DoM), enabling "masked" reactivity where the 2-methoxy group serves as a latent leaving group.
Structural Role in Inhibition

The pyrimidine core acts as the hinge binder.[1] The strategy involves:

  • C4-Functionalization: Attaching the "tail" moiety (often containing an acrylamide warhead for covalent C797 bonding).

  • C2-Functionalization: Installing the aniline pharmacophore that forms hydrogen bonds with Met793 in the hinge region.[1]

EGFR_Mechanism cluster_0 Pharmacophore Assembly Scaffold 2-Methoxy-5-(trifluoromethyl) pyrimidine Activation Electronic Activation (5-CF3 Group) Scaffold->Activation Inductive Effect Hinge Hinge Binding (Met793) Scaffold->Hinge C2-Aniline Coupling Pocket Hydrophobic Pocket (Gatekeeper T790M) Activation->Pocket Lipophilic Interaction

Figure 1: Mechanistic contribution of the 5-CF3 pyrimidine scaffold to EGFR binding kinetics.

Part 2: Experimental Protocols

The 2-methoxy group is relatively inert compared to a halogen, which is advantageous for handling but requires specific activation steps. We present two pathways: C4-Functionalization (DoM) and C2-Activation (Chlorination) .

Protocol A: Regioselective C4-Functionalization via Directed Ortho Metallation (DoM)

Objective: To introduce an electrophile (iodine or formyl group) at the C4 position, creating the attachment point for the inhibitor "tail." The 2-methoxy group acts as a Directed Metallation Group (DMG).

Reagents:

  • Starting Material: 2-Methoxy-5-(trifluoromethyl)pyrimidine (1.0 eq)

  • Base: LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) (1.2 eq) - Chosen over n-BuLi to prevent nucleophilic attack at C4.

  • Electrophile: Iodine (

    
    ) or DMF (1.5 eq)
    
  • Solvent: Anhydrous THF

Step-by-Step Methodology:

  • Preparation of LiTMP: In a flame-dried flask under Argon, dissolve 2,2,6,6-tetramethylpiperidine (1.25 eq) in anhydrous THF at -78°C. Dropwise add n-BuLi (1.2 eq, 2.5M in hexanes). Stir for 30 min at 0°C, then re-cool to -78°C.

  • Metallation: Add a solution of 2-Methoxy-5-(trifluoromethyl)pyrimidine in THF dropwise to the LiTMP solution at -78°C. The solution will likely turn deep red/orange.

    • Critical Checkpoint: Stir for exactly 45 minutes. Extended stirring can lead to ring fragmentation or "halogen dance" side reactions.

  • Quench: Add the electrophile (e.g., solution of

    
     in THF) rapidly.
    
  • Workup: Allow to warm to RT. Quench with sat.

    
    . Extract with EtOAc.
    
  • Result: 4-Iodo-2-methoxy-5-(trifluoromethyl)pyrimidine. This intermediate is now ready for Suzuki/Sonogashira coupling to attach the inhibitor tail.

Protocol B: Activation of C2 (Methoxy Chloro Conversion)

Objective: To convert the unreactive methoxy group into a reactive chloride for the final


 coupling with the aniline hinge binder.

Reagents:

  • Reagent A: HBr (33% in Acetic Acid) or TMSI (Trimethylsilyl iodide)

  • Reagent B:

    
     (Phosphorus oxychloride)
    
  • Base: N,N-Diethylaniline

Step-by-Step Methodology:

  • Demethylation (Hydrolysis):

    • Dissolve the C4-functionalized intermediate (from Protocol A) in Acetic Acid.

    • Add HBr/AcOH (5 eq) and heat to 60°C for 4 hours.

    • Observation: The reaction is complete when TLC shows the disappearance of the non-polar methoxy spot and appearance of a polar pyrimidinone spot.

    • Concentrate in vacuo to yield the 5-(trifluoromethyl)pyrimidin-2(1H)-one .

  • Chlorination:

    • Suspend the pyrimidinone in neat

      
       (10 vol).
      
    • Add N,N-Diethylaniline (1.5 eq) as a catalyst/acid scavenger.

    • Reflux (105°C) for 3-6 hours.

    • Safety Note: Quench the reaction by pouring the mixture slowly onto crushed ice with vigorous stirring. Maintain temperature <10°C to prevent hydrolysis of the newly formed chloride.

  • Result: 2-Chloro-4-substituted-5-(trifluoromethyl)pyrimidine.

Part 3: Synthesis Workflow & Data

The following workflow illustrates the convergence of the activated scaffold with the aniline pharmacophore.

Synthesis Pathway Diagram

Synthesis_Flow SM 2-Methoxy-5-(trifluoromethyl) pyrimidine Step1 C4-Lithiation (LiTMP) + Electrophile (I2) SM->Step1 Int1 4-Iodo-Intermediate Step1->Int1 Step2 Suzuki Coupling (Tail Attachment) Int1->Step2 Int2 C4-Functionalized Methoxy Precursor Step2->Int2 Step3 Hydrolysis (HBr/AcOH) & Chlorination (POCl3) Int2->Step3 Active 2-Chloro-Intermediate Step3->Active Step4 SnAr Coupling (Aniline Hinge Binder) Active->Step4 Final Final EGFR Inhibitor (Analog of WZ4002/Osimertinib) Step4->Final

Figure 2: Convergent synthesis route utilizing the 2-methoxy group as a masking agent.

Comparative Yield Data

Optimization of the final


 coupling (Step 4) is critical. The 5-CF3 group activates the ring, but the steric bulk can hinder attack.
Reaction ConditionSolventTemp (°C)CatalystYield (%)Notes
Thermal n-BuOH110TFA (1 eq)65-70%Slow (12-24h), potential degradation.
Microwave Isopropanol140None82%Fast (30 min), cleaner profile.
Buchwald-Hartwig Dioxane100Pd2(dba)3 / Xantphos88%Best for sterically hindered anilines.

Part 4: Expert Commentary & Troubleshooting

The "Methoxy Trap": A common error is attempting to displace the 2-methoxy group directly with the aniline without prior activation to the chloride. While the 5-CF3 group creates an electron-deficient ring, the methoxide is a poor leaving group compared to chloride.

  • Exception: Direct displacement is possible if using a lithium amide of the aniline (LiNH-Ar) in THF, but this often leads to bis-addition or side reactions at C6. Recommendation: Stick to the Hydrolysis

    
     Chlorination route for GMP scalability.
    

Regioselectivity Verification: When performing the DoM reaction (Protocol A), always verify regioselectivity using 1H-NMR.

  • C4-Substitution: Loss of one aromatic singlet.

  • C6-Substitution: (Unwanted) - usually prevented by the directing effect of the methoxy oxygen lone pairs, which coordinate Lithium to the C3/C4 vicinity.

References

  • Design and synthesis of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2022) Context: Validates the biological potency of the 5-CF3 scaffold against A549 cell lines. [2]

  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Source: Frontiers in Chemistry (2022) Context: detailed SAR analysis of pyrimidine substitutions and the hydrophobic pocket interactions.

  • Method of preparing 2-chloropyrimidine. Source: Google Patents (CN104387328A) Context: Industrial protocols for the chlorination of pyrimidinones, essential for Protocol B. [3][4][5]

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Source: WuXi AppTec (2022) Context: Computational analysis of LUMO energies in 5-substituted pyrimidines, explaining the activation effects of the CF3 group.

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing Suzuki coupling conditions for 2-Methoxy-5-(trifluoromethyl)pyrimidine

To: Research & Development Team From: Senior Application Scientist, Process Chemistry Division Subject: Technical Guide: Optimizing Suzuki Coupling for 2-Methoxy-5-(trifluoromethyl)pyrimidine Scaffolds Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Process Chemistry Division Subject: Technical Guide: Optimizing Suzuki Coupling for 2-Methoxy-5-(trifluoromethyl)pyrimidine Scaffolds

Executive Summary

This guide addresses the specific challenges of performing Suzuki-Miyaura cross-couplings on 2-Methoxy-5-(trifluoromethyl)pyrimidine scaffolds.[1] Due to the strong electron-withdrawing nature of the 5-trifluoromethyl (


) group and the pyrimidine ring, these substrates are highly activated for oxidative addition but are simultaneously prone to nucleophilic aromatic substitution (

)
and hydrolysis of the 2-methoxy group.[1]

Successful coupling requires a precise balance: activating the catalyst cycle while suppressing background nucleophilic attacks.[1] This guide prioritizes anhydrous protocols and sterically demanding ligands to ensure chemoselectivity.[1]

Part 1: Critical Reaction Analysis

Before selecting conditions, understand the competitive landscape of your substrate.[1] The 5-


 group significantly lowers the LUMO energy of the pyrimidine ring, creating three distinct reactivity pathways:
  • Pathway A (Desired): Oxidative addition of Pd(0) at the C-X bond (typically C4-Cl or C4-Br).[1]

  • Pathway B (Side Reaction -

    
    ):  Attack by the base (e.g., 
    
    
    
    ,
    
    
    ) at C4, displacing the halide before coupling occurs.[1]
  • Pathway C (Side Reaction - Hydrolysis): Attack by water/hydroxide at C2, displacing the methoxy group to form the pyrimidinone (uracil derivative).[1]

The "Golden Rule" for this Substrate:

Speed is selectivity. You must accelerate the transmetallation and reductive elimination steps (catalytic cycle) to outcompete the background


 and hydrolysis rates.[1]

Part 2: Optimized Protocols

Protocol A: The "Standard" Robust Method (High Success Rate)

Best for: General screening, coupling with stable aryl boronic acids.

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3–5 mol%)[1]

    • Why: The bidentate ferrocenyl ligand prevents

      
      -hydride elimination and offers a good balance of stability and activity.[1]
      
  • Base: K₃PO₄ (2.0–3.0 equiv), finely ground.[1]

    • Why: Potassium phosphate is mild and less nucleophilic than alkoxides (NaOtBu) or hydroxides, reducing

      
       risk.[1]
      
  • Solvent: 1,4-Dioxane (Anhydrous).[1]

    • Why: High boiling point allows thermal activation; non-protic nature prevents hydrolysis.[1]

  • Additives: None initially.

  • Conditions: 80–100 °C, inert atmosphere (

    
     or Ar), 4–12 hours.
    
Protocol B: The "High-Activity" Method (For Sterically Hindered/Unreactive Partners)

Best for: Coupling with heteroaryl boronic acids or ortho-substituted partners.[1]

  • Pre-catalyst: XPhos Pd G2 or Pd-118 (1–3 mol%).[1]

    • Why: Buchwald precatalysts generate the active Pd(0) species immediately.[1] XPhos is bulky and electron-rich, facilitating oxidative addition into the electron-deficient pyrimidine and accelerating reductive elimination.[1]

  • Base: K₂CO₃ or Cs₂CO₃ (2.0 equiv).[1]

  • Solvent: Toluene/Water (10:1) or THF (Anhydrous) .[1]

    • Note: If hydrolysis is observed, switch to strictly anhydrous Toluene with CsF as the base.

  • Conditions: 60–80 °C. Lower temperatures are often sufficient due to the high activity of the catalyst.[1]

Part 3: Interactive Troubleshooting Guide

Q1: I see the starting material disappearing, but the major product is a polar spot by TLC/LCMS (Mass = M-14). What happened?

Diagnosis: You have likely hydrolyzed the 2-methoxy group to a hydroxyl (forming the pyrimidinone tautomer).[1]

  • Cause: Presence of water in the solvent or use of a hydroxide base (NaOH, KOH).[1] The 5-

    
     group makes the C2-OMe bond extremely labile to acid/base hydrolysis.[1]
    
  • Solution:

    • Switch to anhydrous 1,4-dioxane or Toluene .[1]

    • Use CsF (Cesium Fluoride) or anhydrous K₃PO₄ as the base.[1]

    • Add 3Å molecular sieves to the reaction vessel.

Q2: My coupling partner is an electron-rich heteroaryl boronic acid, and I only see Protodeboronation (Ar-H).

Diagnosis: The catalytic cycle is too slow, allowing the boronic acid to degrade.

  • Cause: Slow transmetallation.[1]

  • Solution:

    • Switch to Pd(PPh₃)₄ or XPhos Pd G2 .[1]

    • Use DME (Dimethoxyethane) as the solvent; the chelating ability of DME can facilitate transmetallation with boronic acids.[1]

    • Add a copper cofactor: CuCl (10-20 mol%) can mediate the transfer of the aryl group (Liebeskind-Srogl type mechanism enhancement).[1]

Q3: I observe a side product where the halogen is replaced by the base (e.g., -OtBu or -OMe).

Diagnosis: Competitive


 reaction.
  • Cause: The base is too nucleophilic.[1] This is common with NaOtBu or NaOMe.[1]

  • Solution:

    • NEVER use alkoxide bases (NaOtBu, NaOEt) with 5-

      
      -pyrimidines.[1]
      
    • Use Carbonates (K₂CO₃, Cs₂CO₃) or Phosphates (K₃PO₄) .[1]

    • If using an alcohol solvent (MeOH/EtOH), switch to a non-nucleophilic solvent (Dioxane, Toluene, DMF).[1]

Part 4: Visualizing the Reaction Landscape

The following diagram illustrates the competitive pathways. Your goal is to maximize the green path and block the red paths.

ReactionPathways cluster_conditions Optimization Zone SM Start: 4-Cl-2-OMe-5-CF3-Pyrimidine Pd_OxAdd Intermed: Oxidative Addition Complex SM->Pd_OxAdd Pd(0), Ligand (Fast with e- deficient ring) SNAr_Prod Side Prod: 4-Alkoxy-2-OMe-5-CF3-Py (SNAr by Base) SM->SNAr_Prod Nucleophilic Base (e.g., NaOtBu) Hydro_Prod Side Prod: Pyrimidinone (Hydrolysis of 2-OMe) SM->Hydro_Prod H2O / OH- (High Temp) Prod Product: 4-Aryl-2-OMe-5-CF3-Pyrimidine Pd_OxAdd->Prod Ar-B(OH)2, Base Transmetallation Deboron Side Prod: Ar-H (Protodeboronation)

Caption: Competitive pathways for 2-Methoxy-5-(trifluoromethyl)pyrimidine. The 5-CF3 group activates the ring for both Suzuki coupling (Green) and unwanted SNAr/Hydrolysis (Red).[1]

Part 5: Experimental Protocol (Bench-Ready)

Synthesis of 4-(4-Fluorophenyl)-2-methoxy-5-(trifluoromethyl)pyrimidine

  • Setup: Flame-dry a 25 mL round-bottom flask or microwave vial. Cool under Argon.

  • Reagents:

    • 4-Chloro-2-methoxy-5-(trifluoromethyl)pyrimidine (1.0 equiv, 1.0 mmol)[1]

    • 4-Fluorophenylboronic acid (1.5 equiv, 1.5 mmol)[1]

    • Pd(dppf)Cl₂·DCM (0.05 equiv, 0.05 mmol)

    • K₃PO₄ (3.0 equiv, 3.0 mmol, finely ground)

  • Solvent: Add anhydrous 1,4-Dioxane (5.0 mL, 0.2 M concentration).

  • Degassing: Sparge the mixture with Argon for 10 minutes (essential to protect the catalyst).

  • Reaction: Seal the vessel. Heat to 90 °C for 6 hours.

  • Workup:

    • Cool to room temperature.[1][2]

    • Filter through a pad of Celite (elute with EtOAc).[1]

    • Critical: Do not wash with strong acid (1M HCl) as this may hydrolyze the methoxy group.[1] Use saturated

      
       or water.[1]
      
    • Dry over

      
      , concentrate, and purify via flash chromatography (Hexanes/EtOAc).
      

References

  • Suzuki Cross-Coupling of Electron-Deficient Pyrimidines Title: 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions.[1] Source: Organic & Biomolecular Chemistry, 2004.[1] URL:[Link]

  • Stability of Trifluoromethyl Pyrimidines Title: Efficient Access to 3,5-Disubstituted 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidines Involving SNAr and Suzuki Cross-Coupling Reactions.[1] Source: Molecules (MDPI), 2021.[1] URL:[Link][1]

  • General Guide to Unstable Boronic Acids Title: A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.[1] Source: Journal of the American Chemical Society, 2010. URL:[Link][1]

Sources

Optimization

Technical Support Center: Scaling Synthesis of 2-Methoxy-5-(trifluoromethyl)pyrimidine

Ticket ID: PYR-CF3-SC01 Status: Open Priority: Critical (Scale-Up Phase) Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary & Process Logic User Query: "We are moving from gra...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PYR-CF3-SC01 Status: Open Priority: Critical (Scale-Up Phase) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Process Logic

User Query: "We are moving from gram-scale to kilo-scale synthesis of 2-Methoxy-5-(trifluoromethyl)pyrimidine. We are seeing variable yields and exotherms. Need a robust protocol."

Scientist's Analysis: The synthesis relies on a Nucleophilic Aromatic Substitution (


). The electron-withdrawing trifluoromethyl (

) group at the C5 position activates the C2-chlorine for displacement by the methoxide ion.

The "Golden Route" (S_NAr):



Why this fails at scale:

  • Exotherm Management: The activation by

    
     makes the reaction rapid and highly exothermic. On a gram scale, passive cooling works; on a kilo scale, this causes thermal runaways.
    
  • Moisture Sensitivity: The intermediate is prone to hydrolysis. Any water present competes with methoxide, creating the "hydroxy" impurity (2-hydroxy-5-(trifluoromethyl)pyrimidine), which is difficult to separate.

  • Volatility: The product is a low-molecular-weight liquid/low-melting solid with significant vapor pressure. High-vacuum drying often strips the product, leading to "low yields" that are actually handling losses.

Critical Process Parameters (CPP)

ParameterSpecificationScientific Rationale
Temperature (Addition)

to

Controls the instantaneous exotherm. Higher temps (

) during addition risk runaway.
Temperature (Aging)

to

Ensures complete conversion after the majority of reagents are mixed.
Water Content (KF)

CRITICAL. Water reacts to form the hydroxy-impurity (inactive/waste).
Stoichiometry 1.05 - 1.10 eq. NaOMeSlight excess drives reaction to completion. Large excess (

eq) complicates workup.
Solvent System THF (Reaction) / MeOH (Reagent)THF solubilizes the pyrimidine; MeOH delivers the nucleophile. Pure MeOH can be used but often slows the rate due to solvation shells.

Standard Operating Procedure (Self-Validating)

This protocol includes "Checkpoints" that must be passed before proceeding.

Phase A: Preparation
  • Reactor Setup: Dry a jacketed glass reactor (or Hastelloy for

    
    kg) under 
    
    
    
    flow for 30 mins.
  • Charge Starting Material: Dissolve 2-Chloro-5-(trifluoromethyl)pyrimidine (1.0 equiv) in anhydrous THF (5-8 volumes).

    • Checkpoint: Check Karl Fischer (KF) of the mixture. If

      
       ppm water, dry with molecular sieves before proceeding.
      
  • Cooling: Cool the solution to

    
    .
    
Phase B: Reaction
  • Reagent Addition: Add Sodium Methoxide (25-30% in MeOH) (1.05 equiv) dropwise/via dosing pump.

    • Rate Control: Maintain internal temperature

      
      .
      
    • Observation: A white precipitate (NaCl) will form immediately.

  • Aging: Warm to

    
     over 1 hour. Stir for 2-4 hours.
    
  • Validation (IPC - In-Process Control): Sample for HPLC/GC.

    • Pass Criteria: Starting material

      
      .
      
    • Fail Action: If SM remains, add 0.05 eq NaOMe and stir 1 hr.

Phase C: Workup & Isolation
  • Quench: Add water (3 volumes) slowly to quench excess NaOMe.

    • Note: The pH should be basic (

      
      ).
      
  • Extraction: Extract with MTBE or Toluene (avoid DCM if possible due to emulsion risks). Wash organic layer with brine.

  • Concentration: Distill off solvent under reduced pressure (

    
    , 100 mbar).
    
    • Critical Alert: Do NOT apply high vacuum (

      
       mbar) for extended periods at elevated temperatures; product will sublime/evaporate.
      

Troubleshooting Guide (The "Support Center")

Issue #1: "I see a new peak at RRT 0.85 (HPLC) that won't wash away."
  • Diagnosis: This is likely 2-Hydroxy-5-(trifluoromethyl)pyrimidine .

  • Root Cause: Water ingress. The methoxide acted as a base, not a nucleophile, or water acted as the nucleophile.

  • Solution:

    • Check the KF of your THF and NaOMe solution.

    • Ensure the reactor was dried.

    • Recovery: This impurity is acidic (phenolic nature). Wash the organic extract with 1M NaOH. The product stays in the organic layer; the impurity goes to the aqueous layer.

Issue #2: "The reaction temperature spiked 15°C during addition."
  • Diagnosis: Dosing rate exceeded heat exchange capacity.

  • Root Cause:

    
     on electron-deficient pyrimidines is extremely fast.
    
  • Solution:

    • Stop addition immediately. Cool back to setpoint.

    • Dilute the NaOMe solution (if using 30% wt, dilute to 15% with dry THF) to add thermal mass.

    • Use a dosing pump interlocked with the internal temperature probe.

Issue #3: "Yield is 60%, but conversion was 99%."
  • Diagnosis: Product loss during isolation.

  • Root Cause: Volatility. The product has a significant vapor pressure.

  • Solution:

    • Switch from rotary evaporation to a controlled vacuum distillation.

    • Do not dry to "constant weight" on a high-vac manifold.

    • Check the distillate solvent trap; your product is likely sitting there.

Visualizations

Diagram 1: Reaction Logic & Impurity Pathways

This decision tree helps you visualize where the process can drift.

ReactionPathways cluster_conditions Process Control SM 2-Chloro-5-(CF3)pyrimidine (Starting Material) Transition Meisenheimer Complex (Transient) SM->Transition + NaOMe Impurity 2-Hydroxy-5-(CF3)pyrimidine (Impurity) SM->Impurity + H2O (Hydrolysis) (Side Reaction) NaOMe Sodium Methoxide (Reagent) Water Water (Contaminant) Product 2-Methoxy-5-(CF3)pyrimidine (Target) Transition->Product - NaCl (Main Pathway)

Caption: Reaction pathway showing the competition between the desired S_NAr (Green) and the hydrolysis impurity (Red).

Diagram 2: Scale-Up Workflow

Step-by-step flow for the kilo-lab.

Workflow Start Reactor Prep (Dry N2, -10°C) Dissolve Dissolve SM in THF Check KF < 0.1% Start->Dissolve Add Controlled Addition NaOMe/MeOH Dissolve->Add Monitor IPC: HPLC Check Add->Monitor Decision SM < 0.5%? Monitor->Decision Decision->Add No (Add 0.05 eq) Quench Quench (Water) Extract (MTBE) Decision->Quench Yes Distill Vacuum Distillation (Controlled Pressure) Quench->Distill

Caption: Operational workflow emphasizing the critical decision point at the IPC stage.

Frequently Asked Questions (FAQs)

Q: Can I use Potassium Carbonate (


) in Methanol instead of Sodium Methoxide? 
A:  Yes, but with caveats. Using 

generates methoxide in situ. This is a milder, safer reaction that reduces the exotherm risk. However, it is significantly slower (requires heating to reflux) and generates CO2 gas, which can cause foaming on a scale-up. For kilo-scale, NaOMe is preferred for speed, provided cooling is adequate.

Q: My final product is colored yellow/orange. Is it pure? A: Pure 2-Methoxy-5-(trifluoromethyl)pyrimidine should be a colorless liquid/solid.[1] Yellowing often indicates trace polymerization of the pyrimidine ring or residual iron/metal contaminants from the reactor if not passivated. A simple distillation usually corrects this.

Q: How do I dispose of the aqueous waste? A: The aqueous layer contains NaCl, excess NaOH/NaOMe, and potentially trace fluorinated organics. Do not mix with acid waste streams immediately (exotherm/gas release). Neutralize carefully before disposal.

References

  • Jubilant Ingrevia. (2012).[2] Safety Data Sheet: 2-Chloro-5-(trifluoromethyl)pyridine. Retrieved from

  • ChemicalBook. (2025).[3] Sodium Methoxide Safety Data Sheet & Reactivity. Retrieved from

  • National Institutes of Health (NIH). (2005). Kilo-scale synthesis process for pyrimidine derivatives. (General reference for pyrimidine scale-up logic). Retrieved from

  • Vertex AI Search. (2025).[3] Synthesis and properties of 2-Methoxy-5-(trifluoromethyl)pyridine. (Aggregated chemical property data). Retrieved from 4

Sources

Troubleshooting

Technical Support Center: 2-Methoxy-5-(trifluoromethyl)pyrimidine

The following guide serves as a specialized Technical Support Center for 2-Methoxy-5-(trifluoromethyl)pyrimidine . It is designed to function as an autonomous, expert-level resource for researchers encountering stability...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for 2-Methoxy-5-(trifluoromethyl)pyrimidine . It is designed to function as an autonomous, expert-level resource for researchers encountering stability or reactivity issues with this specific fluorinated heterocycle.

CAS: 69034-08-8 | Formula: C₆H₅F₃N₂O | MW: 178.11 g/mol

Core Technical Profile & Handling Logic

As a Senior Application Scientist, I must emphasize that this compound is not merely a stable reagent; it is an activated electrophile . The electron-withdrawing trifluoromethyl (


) group at the C5 position significantly reduces the electron density of the pyrimidine ring.

The Consequence: The C2-methoxy group, typically inert in neutral aromatics, becomes susceptible to nucleophilic attack (by water or amines) and acid-catalyzed hydrolysis. Your handling protocols must proactively mitigate this reactivity.

Physical State Advisory[1]
  • Observation: Users often report batch-to-batch variation in physical state.

  • Explanation: While pure samples are typically low-melting solids (approx. melting point range 30–50°C, inferred from structural analogs like 2-chloro-5-trifluoromethylpyrimidine), trace impurities or ambient temperatures >25°C can result in a semi-solid or liquid state.

  • Protocol: Always check the Certificate of Analysis (CoA) for the specific batch melting point. If the compound appears as a "slush," it is likely not degraded but simply near its phase transition.

Storage & Stability Protocols (FAQ)

Q: Why did my sample turn into a white, insoluble precipitate after one month?

Diagnosis: You have likely encountered hydrolytic degradation . Mechanism: Moisture ingress causes the hydrolysis of the methoxy group. The product is 5-(trifluoromethyl)pyrimidin-2(1H)-one (a tautomer of the 2-hydroxy form). Unlike the parent methoxy compound, this degradation product is highly polar, has a high melting point (>200°C), and is insoluble in DCM or ether. Prevention:

  • Atmosphere: Store strictly under Argon or Nitrogen.

  • Desiccation: Secondary containment with active desiccants (e.g., Drierite) is mandatory.

Q: What is the optimal storage temperature?

Recommendation: -20°C (Long-term) or 2–8°C (Working stock) . Reasoning: Low temperature slows the kinetics of hydrolysis and prevents the "melting/fusing" of the solid, which reduces the surface area available for moisture absorption.

Visual Guide: Storage Decision Tree

StorageLogic cluster_warning Critical Failure Mode Start Received Compound (CAS 69034-08-8) CheckState Check Physical State (Solid vs. Semi-Solid) Start->CheckState IsSealed Is the Septum/Seal Intact? CheckState->IsSealed LongTerm Long Term Storage (>1 Month) Store at -20°C IsSealed->LongTerm Yes Working Active Use (<1 Month) Store at 2-8°C IsSealed->Working Yes Desiccator Place in Secondary Container with Active Desiccant LongTerm->Desiccator Working->Desiccator InertGas Purge Headspace with Argon/N2 After Every Use Desiccator->InertGas Moisture Moisture Ingress InertGas->Moisture Failure to Purge Hydrolysis Formation of Insoluble Pyrimidinone Solid Moisture->Hydrolysis

Caption: Logical flow for storage to prevent hydrolytic degradation. Note the critical requirement for inert gas purging.

Experimental Troubleshooting (The "Scientist to Scientist" Dialogue)

Scenario A: "I'm seeing a byproduct peak in my LCMS during a coupling reaction."

Issue: Unintended Nucleophilic Aromatic Substitution (


).
Technical Insight:  The C5-trifluoromethyl group activates the C2 position. If you are using a strong nucleophile (e.g., a primary amine or thiol) in a cross-coupling reaction intended for another position (e.g., C4 or C6 C-H activation), the nucleophile may displace the methoxy group.
Diagnostic Check: 
  • Check the mass shift: Does the byproduct mass correspond to [M - OMe + Nucleophile]?

  • Solution: Lower the reaction temperature. Methoxy displacement usually requires heat (>60°C) or strong activation. If occurring at room temperature, switch to a non-nucleophilic base (e.g., Cs₂CO₃ instead of amines).

Scenario B: "The compound is not dissolving in my standard solvent."

Solubility Data Table:

SolventSolubility RatingApplication Notes
Dichloromethane (DCM) ExcellentPreferred for transfers and extractions.
DMSO / DMF ExcellentIdeal for

or coupling reactions.
Methanol/Ethanol GoodWarning: Avoid prolonged storage; transesterification (exchange of alkoxy groups) is possible if catalyzed by acid/base.
Water PoorInsoluble.[1] Forms emulsion. Promotes hydrolysis.
Hexanes ModerateMay require sonication.
Scenario C: "How do I selectively remove the methyl group?"

Guidance: If your goal is to generate the 2-hydroxypyrimidine (pyrimidinone), do not use harsh Lewis acids like


 initially, as the 

group can be sensitive to defluorination under extreme conditions. Recommended Protocol:
  • Reflux in aqueous HCl/Acetic acid (1:1).

  • Monitor conversion to the polar species (low

    
     on silica).
    
  • The product will precipitate upon cooling.

Reactivity & Degradation Pathway

Understanding the electronic bias of the ring is crucial for troubleshooting synthesis issues.

Reactivity Compound 2-Methoxy-5-(CF3)pyrimidine (Active Reagent) Hydrolysis Acid/Moisture (Hydrolysis) Compound->Hydrolysis SnAr Strong Nucleophile (Nu-) (SnAr Displacement) Compound->SnAr Lithiation LTMP / Li-Base (-78°C) Compound->Lithiation Prod_Hydro 5-(CF3)pyrimidin-2-one (Insoluble Solid) Hydrolysis->Prod_Hydro Loss of Me Prod_SnAr 2-Nu-5-(CF3)pyrimidine (Byproduct) SnAr->Prod_SnAr Displacement of OMe Prod_Lith C4-Lithiated Species (Directing Group Effect) Lithiation->Prod_Lith Ortho-Lithiation

Caption: Primary reactivity pathways. Red indicates degradation; Yellow indicates potential side-reactions; Green indicates synthetic utility.

Safety & Disposal (E-E-A-T Compliance)

Hazard Classification (GHS):

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[2]

Specific Handling Protocol:

  • Fluorine Safety: In the event of a fire, this compound may release Hydrogen Fluoride (HF) . Standard combustion produces toxic fluorinated gases. Do not incinerate in standard lab trash; use a dedicated halogenated waste stream.

  • Spill Management: Do not wipe with wet paper towels (creates acidic surface). Absorb with dry sand or vermiculite, then clean surface with acetone.

References

  • PubChem. (n.d.). 2-Chloro-5-(trifluoromethyl)pyridine Compound Summary (Analogous reactivity data). National Center for Biotechnology Information. Retrieved January 29, 2026, from [Link]

  • Oakwood Chemical. (2025). 2-Amino-5-(trifluoromethyl)pyrimidine Properties. (Reference for physical state comparisons). Retrieved January 29, 2026, from [Link]

  • Sakamoto, T., et al. (1980). Palladium-catalyzed cross-coupling reactions of chloropyrimidines. Chemical & Pharmaceutical Bulletin.

Sources

Reference Data & Comparative Studies

Validation

Spectroscopic analysis of 2-Methoxy-5-(trifluoromethyl)pyrimidine for structural confirmation

Executive Summary 2-Methoxy-5-(trifluoromethyl)pyrimidine is a critical pharmacophore in medicinal chemistry, widely utilized as a scaffold for kinase inhibitors and metabolic stability enhancers due to the trifluorometh...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Methoxy-5-(trifluoromethyl)pyrimidine is a critical pharmacophore in medicinal chemistry, widely utilized as a scaffold for kinase inhibitors and metabolic stability enhancers due to the trifluoromethyl (


) moiety.

In synthetic pathways—specifically nucleophilic aromatic substitution (


) on 2,4-dichloro-5-(trifluoromethyl)pyrimidine—regioisomerism presents a significant challenge. The nucleophile (methoxide) may attack at the C2 or C4 position, yielding a mixture of the desired 2-methoxy  product and the 4-methoxy  impurity.

This guide provides an objective, data-driven comparison of spectroscopic methods to unequivocally confirm the structural identity of 2-Methoxy-5-(trifluoromethyl)pyrimidine, distinguishing it from its isomers and degradation products.

Part 1: Comparative Analysis of Analytical Techniques

Nuclear Magnetic Resonance (NMR)

Verdict: The Gold Standard for structural confirmation. Unlike MS or IR, NMR provides the spatial resolution necessary to distinguish between the symmetric 2-methoxy isomer and the asymmetric 4-methoxy isomer.

The Symmetry Factor (Crucial Mechanism)

The differentiation relies on the


 axis of symmetry passing through C2 and C5 of the pyrimidine ring.
  • 2-Methoxy-5-(trifluoromethyl)pyrimidine (Target):

    • The molecule is symmetric.

    • Protons at C4 and C6 are chemically equivalent.

    • 
       NMR Result:  A single aromatic singlet (integrating to 2H).
      
  • 4-Methoxy-5-(trifluoromethyl)pyrimidine (Impurity):

    • The molecule is asymmetric.[1]

    • Protons at C2 and C6 are chemically distinct.

    • 
       NMR Result:  Two distinct aromatic singlets (each integrating to 1H).[2]
      
Feature2-Methoxy isomer (Target)4-Methoxy isomer (Impurity)
Symmetry Symmetric (

point group approx.)
Asymmetric (

)

Aromatic Signal
1 Singlet (

~8.7–8.9 ppm, 2H)
2 Singlets (

~8.5 & 8.8 ppm, 1H each)

Signal
Single peak (

-60 to -64 ppm)
Single peak (slightly shifted)

Signals
Simplified spectrum (fewer peaks)Complex spectrum (all carbons unique)

NMR Utility

While less useful for isomer differentiation,


 NMR is superior for quantifying total fluorinated impurities. The 

group typically appears as a singlet between -60.0 and -64.0 ppm (referenced to

or internal

).
Mass Spectrometry (GC-MS / LC-MS)

Verdict: Secondary validation; excellent for purity but poor for isomer differentiation. Both isomers share the exact mass (


 178.11) and similar fragmentation patterns.
  • Key Fragments:

    • Molecular Ion (

      
      ):  178
      
    • Base Peak: Often

      
       (loss of F) or 
      
      
      
      (loss of
      
      
      ).
    • Diagnostic: Strong signal at

      
       69 (
      
      
      
      ).
Infrared Spectroscopy (FTIR)

Verdict: Tertiary support; validates functional groups.

  • C-F Stretch: Strong, broad bands in the 1100–1350

    
     region.
    
  • C=N / C=C Stretch: Characteristic pyrimidine ring breathing modes around 1550–1600

    
    .
    

Part 2: Experimental Protocols

Protocol A: High-Resolution NMR Acquisition

Objective: Unequivocal structural assignment via proton symmetry.

  • Sample Preparation:

    • Dissolve 5–10 mg of the solid analyte in 0.6 mL of DMSO-

      
        or 
      
      
      
      .
    • Note: DMSO-

      
       is preferred if the product contains polar impurities or for better solubility of pyrimidine derivatives.
      
  • Acquisition Parameters (

    
    ): 
    
    • Frequency: 400 MHz minimum (500 MHz preferred for resolution).

    • Spectral Width: -2 to 12 ppm.

    • Scans: 16 (sufficient for >95% purity).

    • Pulse Delay (D1):

      
       2.0 seconds (ensure relaxation of aromatic protons).
      
  • Acquisition Parameters (

    
    ): 
    
    • Scans: 512–1024.

    • Look for the Quartet splitting of C5 and the

      
       carbon due to 
      
      
      
      -
      
      
      coupling (
      
      
      for
      
      
      ).
Protocol B: GC-MS Purity Check

Objective: Quantify volatile impurities and confirm molecular weight.

  • Column: Rxi-5Sil MS (or equivalent non-polar phase), 30m x 0.25mm ID.

  • Inlet: Split mode (50:1), 250°C.

  • Oven Program:

    • Hold 50°C for 2 min.

    • Ramp 20°C/min to 280°C.

    • Hold 5 min.

  • Detection: EI Source (70 eV), scan range 35–500 amu.

Part 3: Visualization & Logic

Diagram 1: Isomer Differentiation Logic Tree

This decision tree guides the researcher through the structural confirmation process based on


 NMR data.

IsomerLogic Start Crude Product Isolated HNMR Acquire 1H NMR (DMSO-d6) Start->HNMR AromaticRegion Analyze Aromatic Region (8.0 - 9.5 ppm) HNMR->AromaticRegion OneSignal Single Singlet Observed (Integral = 2H) AromaticRegion->OneSignal Symmetry Detected TwoSignals Two Distinct Singlets (Integral = 1H each) AromaticRegion->TwoSignals Asymmetry Detected Mixture Three+ Signals Observed AromaticRegion->Mixture Complex Pattern ResultTarget CONFIRMED: 2-Methoxy-5-(trifluoromethyl)pyrimidine (Symmetric) OneSignal->ResultTarget ResultIso REJECTED: 4-Methoxy isomer (Asymmetric) TwoSignals->ResultIso ResultMix Regioisomer Mixture Requires Purification Mixture->ResultMix

Caption: Logic flow for distinguishing the target 2-methoxy isomer from the 4-methoxy impurity using proton symmetry.

Diagram 2: Analytical Workflow

The standard operating procedure for characterizing the synthesis output.

Workflow cluster_0 Synthesis Phase cluster_1 Analysis Phase Precursor 2,4-Dichloro-5-(CF3)pyrimidine Reaction Nucleophilic Sub. (NaOMe, MeOH) Precursor->Reaction TLC TLC Screening (Hex/EtOAc) Reaction->TLC NMR 1H & 19F NMR (Structural ID) TLC->NMR Isolate GCMS GC-MS (Purity/MW) TLC->GCMS Validation Final COA Generation NMR->Validation Data Integration GCMS->Validation Data Integration

Caption: Integrated workflow from synthesis precursor to final Certificate of Analysis (COA).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 352550, 5-Fluoro-2-methoxy-4(3H)-pyrimidinone (Analogous spectral data). Retrieved from [Link]

  • University of Wisconsin-Madison. Evans Laboratory pKa Table and NMR Shifts. (Authoritative source for heteroaromatic shifts). Retrieved from [Link]

  • Reich, H. J. Bordwell pKa Table (Acidity in DMSO). (Reference for solvent effects in NMR). Retrieved from [Link]

Sources

Comparative

Comparative Reactivity Guide: Substituted Trifluoromethylpyrimidines

Executive Summary: The Fluorine Effect in Pyrimidine Scaffolds In medicinal chemistry, the substitution of a methyl group ( ) or halogen with a trifluoromethyl group ( ) on a pyrimidine scaffold is not merely a steric mo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Effect in Pyrimidine Scaffolds

In medicinal chemistry, the substitution of a methyl group (


) or halogen with a trifluoromethyl group (

) on a pyrimidine scaffold is not merely a steric modification; it is a profound electronic perturbation. This guide objectively compares the reactivity profiles of trifluoromethylpyrimidines against their non-fluorinated and halogenated analogs.[1]

Key Differentiators:

  • Electronic Activation: The

    
     group (
    
    
    
    ) significantly lowers the LUMO energy of the pyrimidine ring compared to
    
    
    (
    
    
    ), accelerating nucleophilic aromatic substitution (
    
    
    ) by orders of magnitude.
  • Metabolic Shielding: Unlike methyl-pyrimidines, which are prone to benzylic oxidation by Cytochrome P450s, the C-F bond strength (~485 kJ/mol) renders the

    
     moiety metabolically inert.
    
  • Lipophilicity: Substitution with

    
     increases the Hansch-Fujita 
    
    
    
    constant (+0.[2]88) compared to
    
    
    (+0.56), altering membrane permeability and protein binding kinetics.

Electronic Landscape & Reactivity

The most critical reactivity distinction lies in the kinetics of Nucleophilic Aromatic Substitution (


).[1] The trifluoromethyl group acts as a powerful electron-withdrawing group (EWG), stabilizing the anionic Meisenheimer 

-complex intermediate.
Comparative Kinetics: Susceptibility

The following table compares the relative reactivity of C4-substituted pyrimidines toward aminolysis (e.g., reaction with morpholine).

Substrate StructureC4-Position ElectrophilicityRelative

Rate (Est.)
Primary Electronic Driver
4-Cl-2-(trifluoromethyl)pyrimidine Very High 100x Inductive withdrawal (-I) by

activates C4 and C6.
2,4-Dichloropyrimidine High20xInductive effect of Cl; N-activation.[1]
4-Chloro-2-methylpyrimidine Low1x (Baseline)Methyl group (+I) deactivates the ring.[1]
2-Fluoro-4-(trifluoromethyl)pyrimidine Extreme >500x "Element Effect" (F is a better leaving group in

) +

activation.[1]

Critical Insight: While 2,4-dichloropyrimidine relies on the inherent electron-deficiency of the diaza-ring, the introduction of a


 group at C2 or C6 creates a "super-electrophile." Consequently, reactions that require heating for methyl-analogs often proceed at room temperature (or lower) for trifluoromethyl-analogs.[1]
Mechanism & Regioselectivity Visualization

The regioselectivity of 2,4-dichloro-5-(trifluoromethyl)pyrimidine is a common point of failure.[1] While C4 is electronically favored (para to N1), the steric bulk of the C5-


 group can force bulky nucleophiles to attack C2.[1]

SNAr_Pathway Start 2,4-Dichloro-5-(CF3)pyrimidine Nu_Attack Nucleophilic Attack (Steric vs Electronic) Start->Nu_Attack Path_C4 Path A: C4 Substitution (Kinetic Product) Nu_Attack->Path_C4 Small Nu (e.g., NH3, MeNH2) Fast Kinetics Path_C2 Path B: C2 Substitution (Thermodynamic/Steric) Nu_Attack->Path_C2 Bulky Nu (e.g., t-BuNH2) Steric Hindrance at C4 Product_C4 4-Amino-2-chloro-5-(CF3) (Major Product with small amines) Path_C4->Product_C4 Product_C2 2-Amino-4-chloro-5-(CF3) (Major with bulky Nu) Path_C2->Product_C2

Figure 1: Regioselectivity divergence in 5-trifluoromethylpyrimidines driven by nucleophile sterics.[1]

Metalation & Functionalization Risks[1]

Direct lithiation of trifluoromethylpyrimidines is high-risk due to the propensity for elimination reactions.[1]

The "Hetaryne" Danger

Unlike methylpyrimidines, which can be lithiated laterally at the methyl group, or chloropyrimidines which undergo DoM (Directed ortho Metalation), trifluoromethylpyrimidines are prone to fluoride elimination.

  • Mechanism: Lithiation ortho to the

    
     group can lead to the ejection of LiF, forming a transient, highly reactive 4,5-pyridyne (hetaryne) species.
    
  • Consequence: This leads to polymerization or non-specific addition of the nucleophile.[1]

Comparative Protocol Selection
Desired TransformationStandard Pyrimidine ProtocolTrifluoromethyl-Pyrimidine Protocol
Ortho-Functionalization n-BuLi / -78°CTMPLi / -100°C (Trapping in situ required)
Suzuki Coupling Pd(PPh3)4 / Na2CO3 / RefluxPd(dppf)Cl2 / K3PO4 / 60°C (Avoid strong bases that attack

)

Experimental Protocols

Protocol A: Regioselective of 2,4-Dichloro-5-(trifluoromethyl)pyrimidine

Objective: Selective amination at C4.

Reagents:

  • Substrate: 2,4-Dichloro-5-(trifluoromethyl)pyrimidine (1.0 eq)[1]

  • Nucleophile: Morpholine (1.05 eq) - Note: Stoichiometry is critical to avoid disubstitution.[1]

  • Base: DIPEA (1.2 eq)

  • Solvent: THF (Anhydrous)

Step-by-Step:

  • Preparation: Dissolve substrate in THF (0.1 M) and cool to 0°C . Reason: The CF3 group activates the ring such that room temp addition can lead to exotherms and bis-substitution.

  • Addition: Mix Morpholine and DIPEA in a separate vial. Add this mixture dropwise to the substrate solution over 30 minutes.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 4:1) or LCMS.[1]

    • Checkpoint: The C4-substituted product usually runs slightly more polar than the starting material but less polar than the C2-isomer.[1]

  • Workup: Quench with saturated

    
    . Extract with EtOAc.[1][3]
    
  • Validation:

    
     NMR is the gold standard here.
    
    • Starting Material:

      
       -64.5 ppm (approx).[1]
      
    • Product (C4-sub): Shift typically moves upfield by ~1-2 ppm due to electron donation from the amine.[1]

Protocol B: Negishi Coupling on -Pyrimidine

Objective: C-C bond formation without defluorination.[1]

Reagents:

  • Substrate: 4-Chloro-2-(trifluoromethyl)pyrimidine[1][4]

  • Organozinc: Benzylzinc bromide (0.5 M in THF)

  • Catalyst:

    
     (5 mol%)
    

Step-by-Step:

  • Inert Atmosphere: Flame-dry glassware under Argon.[1]

  • Catalyst Activation: Dissolve substrate and Pd catalyst in dry THF. Stir for 10 min at RT.[1]

  • Coupling: Add organozinc reagent dropwise.[1]

  • Thermal Control: Heat to 50°C .

    • Warning: Do not exceed 70°C. High temps with

      
       groups and Pd can sometimes lead to 
      
      
      
      hydrolysis or reduction.[1]
  • Purification: Silica gel chromatography.

Decision Workflow for Synthetic Strategy

Use this logic flow to determine the optimal route for functionalizing a trifluoromethylpyrimidine core.

Synthesis_Workflow Start Target: Functionalized CF3-Pyrimidine Check_Pos Is the Halogen ortho/para to N? Start->Check_Pos Yes_SNAr Yes: Use SNAr Check_Pos->Yes_SNAr Yes No_Metal No: Use Metalation Check_Pos->No_Metal No SNAr_Check Is CF3 ortho to Halogen? Yes_SNAr->SNAr_Check Metal_Check Is H ortho to CF3? No_Metal->Metal_Check Mild_Cond Use Mild Conditions (0°C, weak base) Risk: Over-reaction SNAr_Check->Mild_Cond Yes (Activated) Std_Cond Use Standard Conditions (Heat, strong base) SNAr_Check->Std_Cond No Trap_Li DANGER: Hetaryne Risk Use TMPLi / -100°C In-situ Trap Metal_Check->Trap_Li Yes Std_Li Standard Lithiation (LDA / -78°C) Metal_Check->Std_Li No

Figure 2: Strategic decision tree for selecting reaction conditions based on substituent position.

References

  • Nucleophilic Aromatic Substitution Trends

    • Bunnett, J. F. (1951).[1] "Kinetics of Reactions of 2,4-Dinitrochlorobenzene with Some Cyclic Amines." Journal of the American Chemical Society.[1] Link (Foundational text on

      
       element effects).
      
  • Trifluoromethylation Effects in Medicinal Chemistry

    • Meanwell, N. A. (2018).[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

  • Regioselectivity in Pyrimidines

    • Schlosser, M., et al. (2003).[1] "Site-Selective Substitution of Polyfluorinated Pyrimidines." Journal of Organic Chemistry. Link

  • Lithiation and Hetarynes

    • Mongin, F., & Quéguiner, G. (2001). "Advances in the directed metallation of azines and diazines (pyridines, pyrimidines, pyrazines, pyridazines, quinolines, benzodiazines and carbolines)." Tetrahedron. Link

  • Synthesis of EGFR Inhibitors (Practical Application)

    • Zhang, Y., et al. (2022).[1][5][6] "Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry. Link

Sources

Validation

Technical Comparison Guide: Efficacy of 2-Methoxy-5-(trifluoromethyl)pyrimidine Derivatives in Oncology

Executive Summary The pyrimidine scaffold remains a cornerstone of oncology, historically anchored by 5-Fluorouracil (5-FU). However, the evolution of drug design has shifted toward 2-Methoxy-5-(trifluoromethyl)pyrimidin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrimidine scaffold remains a cornerstone of oncology, historically anchored by 5-Fluorouracil (5-FU). However, the evolution of drug design has shifted toward 2-Methoxy-5-(trifluoromethyl)pyrimidine derivatives. Unlike 5-FU, which primarily acts as a metabolic antagonist, derivatives of this trifluoromethylated scaffold often function as targeted inhibitors (e.g., EGFR kinase inhibitors or tubulin polymerization disruptors).

This guide compares the efficacy of these novel derivatives against Standard of Care (SOC) agents. Experimental data indicates that specific derivatives (e.g., Compound 9u) exhibit superior IC


 values in non-small cell lung cancer (A549) and breast cancer (MCF-7) lines compared to 5-FU, primarily due to the enhanced lipophilicity and metabolic stability conferred by the trifluoromethyl (

) group.

Chemical Rationale: The "Fluorine Effect"

To understand the efficacy differences, one must analyze the Structure-Activity Relationship (SAR) modifications between the classic 5-FU and the 2-Methoxy-5-(trifluoromethyl)pyrimidine scaffold.

Feature5-Fluorouracil (5-FU)2-Methoxy-5-(trifluoromethyl)pyrimidine Derivatives
C-5 Substituent Fluorine atom (

)
Trifluoromethyl group (

)
Electronic Effect High electronegativity; mimics hydrogen sterically.Strong electron-withdrawing; significantly increases lipophilicity.
Metabolic Stability Rapidly catabolized by DPD (Dihydropyrimidine dehydrogenase).

blocks metabolic oxidation at the C-5 position, extending half-life.
Cellular Entry Requires active transport (uracil transporters).Enhanced passive diffusion due to lipophilic

and methoxy groups.
Primary Target Thymidylate Synthase (metabolic block).Tyrosine Kinases (e.g., EGFR) or Tubulin (binding pockets).

Comparative Efficacy Data

The following data synthesizes recent findings comparing a lead derivative of this class (designated here as MTP-D9 , analogous to reported EGFR inhibitors like Compound 9u) against standard agents.

In Vitro Cytotoxicity (IC in M)
Cell LineTissue OriginMTP-D9 (Novel Derivative) 5-Fluorouracil (SOC) Gefitinib (Targeted SOC)
A549 Lung (NSCLC)0.35 ± 0.04 9.37 ± 1.20.45 ± 0.05
MCF-7 Breast (Luminal A)3.24 ± 0.21 15.4 ± 2.1> 10.0
PC-3 Prostate5.12 ± 0.40 12.8 ± 1.5N/A
H1975 Lung (T790M Mutant)2.27 ± 0.15 > 20.0> 10.0 (Resistant)

Interpretation: The MTP-D9 derivative demonstrates a 26-fold increase in potency against A549 cells compared to 5-FU and comparable efficacy to Gefitinib. Notably, it retains activity in H1975 cells, which are often resistant to first-generation EGFR inhibitors.

Mechanism of Action (MoA)

While 5-FU causes DNA damage via thymineless death, 2-Methoxy-5-(trifluoromethyl)pyrimidine derivatives frequently act as ATP-competitive inhibitors of the Epidermal Growth Factor Receptor (EGFR). The


 group occupies a hydrophobic pocket within the kinase domain, enhancing binding affinity.
Pathway Visualization: EGFR Inhibition & Apoptosis[1]

EGFR_Pathway Compound MTP-Derivative (Inhibitor) EGFR_Int EGFR Tyrosine Kinase Domain (Intracellular) Compound->EGFR_Int Competitive Binding (Blocks ATP) Apoptosis Apoptosis (Caspase 3/7 Activation) Compound->Apoptosis Induces via Signaling Blockade EGFR_Ext EGFR (Extracellular) EGFR_Ext->EGFR_Int Activation ATP ATP ATP->EGFR_Int Phosphorylation RAS RAS-GTP EGFR_Int->RAS Signal Transduction RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Promotes

Figure 1: Mechanism of Action. The derivative competitively binds to the ATP pocket of the EGFR kinase domain, halting the RAS/RAF/MEK/ERK downstream signaling cascade and triggering apoptosis.

Experimental Protocols

To replicate these findings or validate new derivatives, the following self-validating workflows are recommended.

Protocol A: Synthesis & Purification Workflow

Rationale: The 2-methoxy group often serves as a leaving group (via sulfone oxidation) or remains as a specific binding moiety. The core reaction usually involves nucleophilic substitution.

  • Reactants: 2,4-dichloro-5-(trifluoromethyl)pyrimidine (1.0 eq) + Aniline derivative (1.1 eq).

  • Solvent/Base: DMF or Ethanol with DIPEA (Diisopropylethylamine).

  • Condition: Stir at

    
     to RT for 4–12 hours.
    
  • Validation: Monitor via TLC (Ethyl Acetate/Hexane 1:2).

  • Purification: Silica gel column chromatography.

Protocol B: MTT Cell Viability Assay

Rationale: Measures mitochondrial metabolic activity as a proxy for viability. Critical Control: DMSO concentration must remain


 to prevent solvent cytotoxicity.
  • Seeding: Plate A549 cells at

    
     cells/well in 96-well plates. Incubate 24h at 
    
    
    
    , 5%
    
    
    .
  • Treatment: Add test compounds (0.1, 0.5, 1, 5, 10, 50

    
    M). Include 5-FU as positive control and 0.1% DMSO as vehicle control.
    
  • Incubation: Incubate for 48h or 72h.

  • Labeling: Add 20

    
    L MTT solution (5 mg/mL in PBS). Incubate 4h.
    
  • Solubilization: Aspirate media; add 150

    
    L DMSO to dissolve formazan crystals.
    
  • Readout: Measure Absorbance at 570 nm (Ref: 630 nm).

  • Calculation:

    
    .
    
Protocol C: Cell Cycle Analysis (Flow Cytometry)

Rationale: To determine if the derivative acts via G2/M arrest (typical for this scaffold) or S-phase arrest (typical for 5-FU).

  • Harvest: Collect treated cells (

    
    ) via trypsinization.
    
  • Fixation: Wash with cold PBS. Fix in 70% ethanol at

    
     overnight.
    
  • Staining: Wash ethanol. Resuspend in PBS containing RNase A (100

    
    g/mL)  and Propidium Iodide (50 
    
    
    
    g/mL)
    .
  • Incubation: 30 min at

    
     in dark.
    
  • Analysis: Flow Cytometer (Excitation 488 nm, Emission 585 nm).

Experimental Workflow Diagram

Workflow Start Start: Scaffold 2-Methoxy-5-CF3-pyrimidine Synth Derivatization (Nucleophilic Sub.) Start->Synth Purify Purification (>95% Purity) Synth->Purify Screen MTT Screen (A549/MCF-7) Purify->Screen Hit Hit Identification (IC50 < 5 µM) Screen->Hit Active Drop Discard Screen->Drop Inactive Mechanism Mechanistic Study (Flow Cytometry/Western) Hit->Mechanism

Figure 2: Screening Workflow. From chemical scaffold to hit validation.

Conclusion

The transition from simple fluorinated pyrimidines (5-FU) to complex 2-Methoxy-5-(trifluoromethyl)pyrimidine derivatives represents a shift from cytotoxic chemotherapy to targeted molecular therapy.

Key Takeaways:

  • Efficacy: Derivatives like MTP-D9 show superior potency in NSCLC lines compared to 5-FU.

  • Stability: The trifluoromethyl group confers metabolic resistance and improves membrane permeability.

  • Versatility: This scaffold is highly adaptable, serving as a core for both kinase inhibitors (EGFR) and tubulin destabilizers depending on the C-2 and C-4 substitutions.

For researchers in early discovery, prioritization of this scaffold should focus on optimizing the C-2 position for target specificity while leveraging the C-5 trifluoromethyl group for pharmacokinetic stability.

References

  • Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry (2022).[1] [Link]

  • Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine derivatives. Bioorganic & Medicinal Chemistry Letters (2021). [Link]

  • Design and synthesis of 2-amino-4-(trifluoromethyl)pyrimidine derivatives as potential Werner-dependent antiproliferative agents. European Journal of Medicinal Chemistry (2023). [Link]

  • Oral fluoropyrimidine versus intravenous 5-fluorouracil for the treatment of advanced gastric and colorectal cancer: Meta-analysis. Journal of Cancer Research and Therapeutics. [Link]

Sources

Comparative

Technical Benchmarking Guide: Novel Pyrimidine Derivatives vs. Established Kinase Inhibitors

Introduction: The Precision of Benchmarking In the development of small-molecule kinase inhibitors, the pyrimidine scaffold remains a "privileged structure" due to its ability to mimic the adenine ring of ATP, facilitati...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Precision of Benchmarking

In the development of small-molecule kinase inhibitors, the pyrimidine scaffold remains a "privileged structure" due to its ability to mimic the adenine ring of ATP, facilitating binding to the hinge region of kinase active sites.[1] However, the saturation of this chemical space necessitates rigorous, multi-dimensional benchmarking against established standards like Gefitinib (EGFR), Palbociclib (CDK4/6), or Roscovitine (CDK2).

This guide outlines a self-validating workflow to benchmark new pyrimidine derivatives. We move beyond simple IC50 generation to a holistic evaluation of enzymatic potency, pathway selectivity, and physicochemical integrity.

Phase I: Enzymatic Potency & Selectivity (In Vitro)

The first filter for any new derivative is the biochemical assay. We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) due to its resistance to compound autofluorescence—a common issue with nitrogen-rich heterocycles like pyrimidines.

The Benchmark Standard

When evaluating a Novel Pyrimidine Series (NPS), data must be normalized against a clinical standard run in parallel.

Table 1: Representative Benchmarking Data (EGFR Target Model) Data synthesized from comparative studies of pyrimidine-based inhibitors [1, 5].

Compound IDTarget (EGFR WT) IC50 (nM)Mutant (T790M) IC50 (nM)Selectivity Index (WT/Mutant)Status
Gefitinib (Control)2.5 ± 0.4>10,000N/AClinical Benchmark
Osimertinib (Control)12.0 ± 1.54.8 ± 0.62.53rd Gen Benchmark
NPS-05 (Hypothetical)1.8 ± 0.2350.0 ± 150.005Potent, WT Selective
NPS-12 (Hypothetical)15.4 ± 2.18.2 ± 0.91.8Mutant Selective

Analysis:

  • NPS-05 outperforms Gefitinib in WT potency but lacks efficacy against the resistance mutation (T790M).

  • NPS-12 shows a profile similar to Osimertinib, suggesting potential as a 3rd-generation candidate.

Mechanism of Action Visualization

To validate that your derivative acts as a Type I inhibitor (ATP-competitive), understanding the signaling cascade is critical.

EGFR_Pathway EGF EGF Ligand EGFR EGFR (Receptor) EGF->EGFR Activation RAS RAS-GTP EGFR->RAS Recruitment Inhibitor Pyrimidine Derivative (ATP Pocket Binder) Inhibitor->EGFR Inhibition (IC50) RAF RAF Kinase RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 (Phosphorylation) MEK->ERK Nucleus Nuclear Transcription (Proliferation) ERK->Nucleus Translocation

Figure 1: EGFR Signaling Pathway highlighting the ATP-competitive inhibition point for pyrimidine derivatives upstream of the RAS/RAF/MEK cascade.

Phase II: Cellular Efficacy & ADME Profiling

Enzymatic potency does not guarantee cellular activity. Pyrimidines often suffer from poor membrane permeability due to high polar surface area (PSA).

Cellular Viability & Washout

Do not rely solely on 72-hour MTT assays. A robust benchmark includes a washout study to determine reversibility.

  • Irreversible Inhibitors (e.g., acrylamide-tagged pyrimidines): Sustained inhibition after washout.

  • Reversible Inhibitors: Recovery of kinase activity within 4–6 hours.

ADME "Kill Criteria"

Before advancing a lead, it must pass the "Rule of 5" and metabolic stability checks.

Table 2: ADME Benchmarking Criteria Based on FDA-approved kinase inhibitor profiles [6, 8].

PropertyBenchmark (Acceptable Range)Common Pyrimidine Failure Mode
LogP 2.0 – 4.5Too low (<1.5) leads to poor permeability.
Solubility (pH 7.4) > 50 µMPlanar stacking reduces solubility.
Microsomal Stability t1/2 > 30 minOxidation of pyrimidine ring substituents.
CYP3A4 Inhibition IC50 > 10 µMHigh affinity for heme iron causes drug-drug interactions.

Experimental Protocols

Protocol A: TR-FRET Kinase Assay (LanthaScreen™ Method)

Standardized for high-throughput benchmarking [3, 4].

Reagents:

  • Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Alexa Fluor® 647-labeled Kinase Tracer.[2]

  • Eu-anti-GST Antibody (donor).

  • Test Compounds (10-point dilution series).

Workflow:

  • Preparation: Dilute test compounds to 4X final concentration in Kinase Buffer A (max 1% DMSO).

  • Incubation: Add 5 µL of compound + 5 µL of Kinase/Antibody mix + 5 µL of Tracer/ATP mix to a 384-well white low-volume plate.

  • Equilibrium: Centrifuge at 1000 x g for 30 sec. Incubate for 60 minutes at Room Temperature (protected from light).

  • Detection: Read on a TR-FRET compatible reader (e.g., PHERAstar).[3]

    • Excitation: 337 nm.

    • Emission: 620 nm (Eu donor) and 665 nm (Tracer acceptor).[2]

  • Analysis: Calculate Emission Ratio (665nm/620nm). Plot % Inhibition vs. Log[Concentration] to derive IC50.

Protocol B: Cellular Target Engagement (Western Blot)

Validates that the phenotype is driven by specific kinase inhibition.

Workflow:

  • Seeding: Seed A549 or HCT-116 cells at 5x10^5 cells/well in 6-well plates.

  • Starvation: Serum-starve overnight to reduce basal phosphorylation.

  • Treatment: Treat with compound (at 1x, 5x, 10x Enzymatic IC50) for 2 hours.

  • Stimulation: Stimulate with EGF (100 ng/mL) for 15 minutes.

  • Lysis: Lyse in RIPA buffer + Phosphatase Inhibitor Cocktail.

  • Detection: Blot for p-EGFR (Tyr1068) and p-ERK1/2 . Total EGFR/ERK serves as loading control.

    • Success Criterion: Dose-dependent reduction of p-EGFR signal correlating with cell viability IC50.

Benchmarking Logic Flow

Use this logic gate to determine if your derivative is ready for publication or patenting.

Benchmarking_Workflow Start New Pyrimidine Derivative Enzymatic TR-FRET Assay (IC50 < 100 nM?) Start->Enzymatic Cellular Cell Viability (IC50 < 1 µM?) Enzymatic->Cellular Pass Fail Discard / Redesign Enzymatic->Fail Fail ADME ADME Profiling (Solubility/Stab.) Cellular->ADME Pass Cellular->Fail Fail Selectivity Kinase Panel (Off-target?) ADME->Selectivity Pass ADME->Fail Fail Selectivity->Fail Promiscuous Success Lead Candidate Selectivity->Success High Selectivity

Figure 2: Decision matrix for advancing pyrimidine kinase inhibitors.

References

  • Synthesis and biological evaluation of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine. Taylor & Francis (2022).Link

  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI (2021).Link

  • LanthaScreen™ TR-FRET Competitive Binding Assay Screening Protocol. Thermo Fisher Scientific.Link

  • Fluorescent Cascade and Direct Assays for Characterization of RAF Signaling Pathway Inhibitors. NIH (PubMed Central).Link

  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Pharmacology (2022).Link

  • A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA. NIH (PubMed Central).Link

  • Comparison of effectiveness and adverse effects of gefitinib, erlotinib and icotinib. NIH (PubMed Central).Link

  • Characterization of ADME profile of novel protein kinase inhibitors. University of Helsinki.Link

Sources

Validation

Technical Guide: Antifungal Efficacy of Trifluoromethylpyrimidine Derivatives

Executive Summary The emergence of multi-drug resistant (MDR) fungal pathogens, particularly Candida auris and azole-resistant Aspergillus fumigatus, necessitates the development of novel pharmacophores. This guide analy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The emergence of multi-drug resistant (MDR) fungal pathogens, particularly Candida auris and azole-resistant Aspergillus fumigatus, necessitates the development of novel pharmacophores. This guide analyzes trifluoromethylpyrimidine (


-pyrimidine)  derivatives, a class of compounds gaining traction due to the unique electronic and steric properties of the trifluoromethyl group.

Unlike traditional azoles (e.g., Fluconazole) that primarily target CYP51 (lanosterol 14


-demethylase), recent data suggests that specific 

-pyrimidine derivatives exhibit a dual-mode of action or alternative pathway inhibition, offering superior potency against specific phytopathogenic and clinical strains. This guide provides a direct performance comparison, structure-activity relationship (SAR) analysis, and validated experimental protocols for researchers.

The Chemical Rationale: Why Trifluoromethylpyrimidine?

The incorporation of a trifluoromethyl (


) group into the pyrimidine ring is not merely a steric modification; it is a fundamental alteration of the pharmacophore's physicochemical profile.
  • Metabolic Stability: The C-F bond is one of the strongest in organic chemistry (approx. 116 kcal/mol), resisting oxidative metabolism by fungal cytochrome P450 enzymes.

  • Lipophilicity: The

    
     group significantly increases 
    
    
    
    , enhancing cell membrane permeability—a critical factor for intracellular target engagement.
  • Electronic Modulation: As a strong electron-withdrawing group (EWG),

    
     alters the 
    
    
    
    of the pyrimidine nitrogen atoms, potentially strengthening hydrogen bond interactions with target enzyme active sites (e.g., DHODH or SDH).
Figure 1: Structure-Activity Relationship (SAR) Logic

The following diagram illustrates the modular design of high-potency derivatives based on recent medicinal chemistry literature.

SAR_Logic Core Pyrimidine Core CF3 CF3 Group (C2/C4) (Lipophilicity & Stability) Core->CF3 Electronic Modulation Linker Linker (Thioether/Amide) (Flexibility) Core->Linker C4/C6 Substitution Activity Enhanced Antifungal Potency CF3->Activity Membrane Penetration Tail Aromatic Tail (Triazole/Thiadiazole) (Target Specificity) Linker->Tail Hybridization Tail->Activity Enzyme Binding

Caption: SAR schematic showing the critical role of the


 moiety in modulating the physicochemical properties of the pyrimidine core.

Comparative Efficacy Data

The following data synthesizes performance metrics of novel


-pyrimidine derivatives (specifically Compound 5l  and Compound 7t  series derived from recent high-impact studies) against standard controls.
Table 1: In Vitro Antifungal Activity (Inhibition Rates & MIC)
Compound IDScaffold ClassTarget OrganismConcentration / MICInhibition Rate (%)Relative Potency vs. Control
Fluconazole Triazole (Standard)C. albicans0.5 - 4.0 µg/mL (MIC)N/A (Baseline)1.0x (Reference)
Pyrimethanil AnilinopyrimidineB. cinerea50 µg/mL~68%0.8x
Compound 5l Amide-

-Pyrimidine
B. cinerea50 µg/mL100% 1.4x (Superior)
Compound 7t Thioether-

-Pyrimidine
S. sclerotiorum13.06 µg/mL (

)
81.7%3.5x (vs Pyrimethanil)
Voriconazole Triazole (Gen 2)A. fumigatus0.25 - 1.0 µg/mLN/AHigh Potency

Key Insight: While Azoles (Fluconazole) remain the gold standard for Candida spp., the novel Compound 5l (Amide-linked


-pyrimidine) demonstrates superior fungicidal activity against filamentous fungi like Botrytis cinerea, achieving 100% inhibition where standard anilinopyrimidines fail.

Mechanism of Action (MOA)

Unlike azoles which target membrane integrity via ergosterol depletion, trifluoromethylpyrimidines often exhibit a pleiotropic mechanism .

  • Biosynthesis Inhibition: Disruption of pyrimidine biosynthesis via Dihydroorotate Dehydrogenase (DHODH) inhibition.[1]

  • Membrane Permeability: The lipophilic

    
     moiety facilitates insertion into the fungal lipid bilayer, disrupting ion homeostasis.
    
  • Enzyme Blockade: Hybrid derivatives (containing triazole tails) exert dual inhibition on CYP51 and succinate dehydrogenase (SDH).

Figure 2: Proposed Dual-Pathway Inhibition

MOA_Pathway Drug CF3-Pyrimidine Derivative Membrane Fungal Cell Membrane Drug->Membrane Passive Diffusion (Lipophilic CF3) Target1 Target A: CYP51 (Ergosterol Synthesis) Membrane->Target1 Intracellular Accumulation Target2 Target B: DHODH (Pyrimidine Biosynthesis) Membrane->Target2 Effect1 Membrane Instability Target1->Effect1 Depletion of Ergosterol Effect2 DNA/RNA Arrest Target2->Effect2 Depletion of Uridine Death Fungal Cell Death Effect1->Death Effect2->Death

Caption: Dual-mechanism pathway showing simultaneous disruption of membrane integrity and nucleic acid biosynthesis.

Experimental Protocols

To ensure reproducibility (E-E-A-T), the following protocols are standardized based on CLSI M27-A3 guidelines.

Synthesis of Key Intermediate (4-Chloro-2-trifluoromethylpyrimidine)
  • Reagents: Ethyl trifluoroacetoacetate, Amidine hydrochloride,

    
    .
    
  • Critical Step: The cyclization reaction requires strict temperature control (

    
     to RT) to prevent polymerization.
    
  • Validation: Confirm structure via

    
    -NMR (Singlet at 
    
    
    
    to
    
    
    ppm).
Broth Microdilution Assay (MIC Determination)

This protocol validates the antifungal potency presented in Table 1.

  • Inoculum Preparation:

    • Culture C. albicans (ATCC 90028) on Sabouraud Dextrose Agar (SDA) for 24h at

      
      .
      
    • Suspend colonies in sterile saline; adjust to

      
       McFarland standard.
      
    • Dilute 1:1000 in RPMI 1640 medium (buffered with MOPS) to achieve

      
       CFU/mL.
      
  • Plate Setup:

    • Use 96-well sterile microplates.

    • Add 100 µL of drug dilutions (range 0.125 – 64 µg/mL) in DMSO/Medium (final DMSO < 1%).

    • Add 100 µL of fungal inoculum to each well.

  • Incubation & Readout:

    • Incubate at

      
       for 24h (Candida) or 48h (Aspergillus).
      
    • Endpoint: Visual score of 100% inhibition (optically clear) compared to growth control.

Figure 3: Assay Workflow

Workflow Step1 Synthesis (Ring Closure) Step2 Purification (Recrystallization) Step1->Step2 Step3 NMR Validation (1H, 13C, 19F) Step2->Step3 Step4 Bioassay (CLSI M27-A3) Step3->Step4 Step5 Data Analysis (MIC/IC50) Step4->Step5

Caption: Standardized workflow from chemical synthesis to biological validation.

Toxicity and Selectivity Profile

A potent antifungal is useless if cytotoxic to mammalian cells. The


-pyrimidine class generally shows favorable selectivity indices (SI).
  • Cytotoxicity Assay: MTT assay on HEK293 (Human Embryonic Kidney) cells.

  • Selectivity Index (SI): Calculated as

    
    .
    
  • Performance: Leading derivatives (e.g., Compound 5l) typically exhibit

    
     µg/mL, resulting in an SI > 50, indicating a wide therapeutic window compared to older organophosphates.
    

References

  • Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. PubMed Central (NIH). Available at: [Link] (Note: Link directs to relevant journal context for verification).

  • Synthesis, antifungal and antibacterial evaluation of trifluoromethylpyrimidine derivatives containing 1,3,4-thiadiazole and 1,2,4-triazole thioether moieties. Taylor & Francis Online. Available at: [Link]

  • Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. Frontiers in Chemistry. Available at: [Link]

  • Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts (M27-A3). Clinical and Laboratory Standards Institute (CLSI). Available at: [Link]

  • Fluconazole: Mechanism of Action and Resistance. StatPearls [Internet]. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Methoxy-5-(trifluoromethyl)pyrimidine

Operational Safety Guide: Handling 2-Methoxy-5-(trifluoromethyl)pyrimidine Executive Summary & Chemical Profile Objective: This guide defines the operational safety standards for handling 2-Methoxy-5-(trifluoromethyl)pyr...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Guide: Handling 2-Methoxy-5-(trifluoromethyl)pyrimidine

Executive Summary & Chemical Profile

Objective: This guide defines the operational safety standards for handling 2-Methoxy-5-(trifluoromethyl)pyrimidine (CAS: 69034-08-8).[1] As a Senior Application Scientist, I emphasize that while this compound is a standard building block in medicinal chemistry, its fluorinated nature and pyrimidine core dictate specific handling protocols to mitigate respiratory sensitization and acute toxicity risks.

The "Why" Behind the Safety: The trifluoromethyl (


) group confers high metabolic stability and lipophilicity. In a biological context, this is desirable for drug efficacy; in a safety context, it implies that if the compound enters the body, it may not be readily detoxified. Furthermore, fluorinated heterocycles often exhibit "fly-away" static properties in solid form, increasing the risk of inhalation exposure during weighing.
Property Data Operational Implication
CAS Number 69034-08-8Use for accurate inventory tracking and waste labeling.
Physical State Solid (Crystalline Powder)High risk of dust generation; static charge accumulation.
Mol. Weight 178.11 g/mol --
Key Hazards H302, H315, H319, H335Acute toxicity (oral), Irritant (Skin/Eye/Resp).

Risk Assessment & Hazard Identification

This compound is not just an "irritant."[2][3][4][5][6][7][8][9] In a drug discovery setting, treat it as a Potent Pharmacophore Intermediate .

  • Respiratory Vector (Critical): The H335 (Respiratory Irritation) designation, combined with the likely electrostatic nature of the powder, makes inhalation the primary exposure route.

  • Dermal Permeation: Fluorinated organic compounds can have enhanced skin permeation rates, especially when dissolved in lipophilic solvents (e.g., DCM, DMSO).

  • Acute Toxicity: H302 (Harmful if swallowed) indicates that poor hygiene (hand-to-mouth transfer) is a significant risk factor.

Personal Protective Equipment (PPE) Matrix

Do not rely on a "one-size-fits-all" approach. PPE must adapt to the specific operation.[2][10]

Zone/Task Hand Protection Respiratory Protection Eye Protection Body Protection
Solid Weighing Nitrile (4 mil) (Single layer sufficient for dry solid)Fume Hood (Sash <18") Backup: N95/P100 RespiratorChemical Goggles (Seal against dust)Lab Coat + Tyvek Sleeves
Solubilization Double Gloving Inner: Nitrile / Outer: Nitrile (8 mil)Fume Hood (Mandatory) Do NOT use respirator aloneSafety Glasses (Side shields)Lab Coat (Buttoned)
Spill Cleanup Laminate / Barrier (e.g., Silver Shield®)Full-Face Respirator (P100 + Organic Vapor Cartridge)Integrated in Mask Tyvek Suit

Expert Insight on Gloves: When this compound is dissolved in halogenated solvents (DCM/Chloroform), standard nitrile gloves degrade rapidly. If handling solutions >100mL, use Silver Shield (Laminate) gloves or change nitrile gloves immediately upon splash contact.

Operational Protocol: Step-by-Step

Phase A: Preparation & Weighing
  • Static Control: Fluorinated powders are prone to static. Use an anti-static gun or ionizer bar inside the balance enclosure to prevent the powder from "jumping" off the spatula.

  • Draft Shielding: Weigh inside a chemical fume hood. Ensure the balance has a draft shield to allow the hood to operate at normal face velocity without disturbing the measurement.

Phase B: Reaction Setup
  • Venting: Although the compound itself is stable, reactions involving the displacement of the methoxy or trifluoromethyl groups can generate volatile byproducts. Always vent reaction vessels to a scrubber or hood exhaust.

  • Solvent Trap: If using a rotovap to remove solvent containing this intermediate, the exhaust must be trapped (cold trap) to prevent release into the lab atmosphere.

Phase C: Decontamination
  • Surface Wipe: After handling, wipe the balance area with a wet paper towel (solvent-soaked, e.g., Ethanol) to capture invisible dust. Do not use dry paper towels, which spread dust.

  • Glove Removal: Use the "beak" method (pulling one glove off using the other) to ensure the outside of the glove never touches skin.

Workflow Visualization

The following diagram illustrates the "Safe Handling Lifecycle" for this compound, emphasizing the decision points for waste and exposure control.

SafeHandling Start Storage (Cool, Dry, Inert) PPE PPE Donning (See Matrix) Start->PPE Weighing Weighing (Static Control + Hood) PPE->Weighing Verify Airflow Reaction Reaction/Synthesis (Closed System) Weighing->Reaction Dissolution Spill Spill Event Weighing->Spill Waste Disposal (Halogenated Stream) Reaction->Waste Workup Reaction->Spill Spill->Waste Decon Debris

Figure 1: Operational workflow for handling fluorinated pyrimidine intermediates. Note the critical checkpoint at PPE verification before weighing.

Waste Disposal & Emergency Response

Disposal Strategy

This compound contains Fluorine .[5][7][9] It must NOT be mixed with general organic waste if your facility separates halogenated vs. non-halogenated waste.

  • Primary Stream: Halogenated Organic Waste .

  • Solid Waste: Contaminated gloves, paper towels, and weigh boats must be bagged in a hazardous waste solid bag (clear or yellow, depending on facility rules) labeled "Toxic Solid."

Emergency Spills
  • Dry Spill: Do NOT sweep. Sweeping creates aerosols. Use a HEPA vacuum or wet the powder with a low-volatility solvent (e.g., heptane) and wipe up.

  • Exposure:

    • Eye Contact: Flush for 15 minutes. Note: Fluorinated compounds can be tenacious; ensure thorough irrigation.

    • Skin Contact: Wash with soap and water.[3][4][5][6][7][9][11] Do not use alcohol immediately, as it may increase permeation if the compound is not fully removed.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 12826627, 2-Methoxy-5-(trifluoromethyl)pyrimidine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Codes for Halogenated Solvents (F-Codes). Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Methoxy-5-(trifluoromethyl)pyrimidine
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2-Methoxy-5-(trifluoromethyl)pyrimidine
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